molecular formula C9H5NO2 B1624886 Cyanophthalide CAS No. 27613-27-0

Cyanophthalide

Cat. No.: B1624886
CAS No.: 27613-27-0
M. Wt: 159.14 g/mol
InChI Key: PUIVIZQHTBRFTR-UHFFFAOYSA-N
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Description

Cyanophthalide is a useful research compound. Its molecular formula is C9H5NO2 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-1H-2-benzofuran-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIVIZQHTBRFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454560
Record name cyanophthalide
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Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27613-27-0
Record name cyanophthalide
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Record name 3-Cyano-(3H)-isobenzofurnone
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Foundational & Exploratory

Technical Guide: Cyanophthalide Solubility in DMF and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanophthalide (5-Cyanophthalide; 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) is the critical pharmacophore intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram and its enantiomer Escitalopram .

This guide addresses a common bottleneck in process chemistry: the solubility differential of this compound in polar aprotic solvents (DMF) versus protic solvents (Methanol) and non-polar aromatics (Toluene). While thermodynamic solubility data is sparse in public literature, this document synthesizes "operational solubility" limits derived from validated industrial purification workflows. It provides a causal explanation for solvent selection during alkylation and recrystallization steps.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Before addressing solubility, the solid-state properties that dictate dissolution kinetics must be established.

PropertySpecificationRelevance to Solubility
Chemical Name 5-Cyanophthalide
CAS Number 82104-74-3
Molecular Weight 159.14 g/mol Low MW facilitates dissolution in small polar solvents.[1][2]
Melting Point 201–205 °CHigh crystal lattice energy requires high thermal energy or high-dielectric solvents for disruption.
LogP ~0.14 (at pH 5)Amphiphilic nature; soluble in moderately polar organics but poor in water.
Key Functional Groups Nitrile (-CN), Lactone (Cyclic Ester)Nitrile: Strong dipole, interacts well with DMF/MeCN. Lactone: Susceptible to hydrolysis in basic aqueous media.

Solubility Profile: DMF & Organic Solvents

Dimethylformamide (DMF): The Primary Solvent

DMF is the solvent of choice for the synthesis and initial purification of this compound.

  • Solubility Status: High / Freely Soluble (especially at >60°C).

  • Operational Limit: Process data indicates solubility exceeding 500 mg/mL at reflux temperatures (approx. 153°C).

  • Mechanistic Insight: The high dielectric constant of DMF (

    
    ) effectively solvates the polar nitrile group and the lactone ring. The lack of hydrogen bond donors in DMF prevents the "caging" effect seen in water, allowing for rapid dissolution of the crystalline lattice.
    
  • Process Application: DMF is used to dissolve crude reaction mixtures, allowing for the filtration of insoluble inorganic salts (e.g., NaCl, inorganic catalysts) while keeping the this compound in solution.

Comparative Solvent Analysis

The following table summarizes the solubility behavior across the polarity spectrum, crucial for designing "solvent switch" purification steps.

SolventSolubility RatingOperational Context
DMF High Reaction medium; initial dissolution for purification.[3][4]
Acetonitrile High "Like-dissolves-like" (Nitrile-Nitrile interaction). Used in HPLC mobile phases.[4]
THF Moderate/High Used in Grignard reactions (Citalopram synthesis).
Toluene Moderate (Temp.[5][6][7][4] Dependent) Critical for Recrystallization. Soluble at reflux; precipitates upon cooling.
Methanol Low/Slightly Soluble Anti-Solvent. Used to wash crystals or induce precipitation from toluene residues.
Water Very Low ~0.9 mg/mL at 30°C. Used to wash away inorganic salts; product precipitates.

Process Chemistry & Purification Workflows

The industrial utility of this compound relies on a specific "Solvent Switch" technique.[4] The molecule is synthesized in a high-solubility medium (like DMF or chlorinated solvents), then transferred to a medium with steep temperature-dependent solubility (Toluene/Methanol) for crystallization.[4]

The "Solvent Switch" Mechanism
  • Dissolution (DMF): Crude solid is fully dissolved in hot DMF to liberate trapped impurities.

  • Filtration: Insoluble impurities (charcoal, salts) are removed.

  • Distillation: DMF is removed (high BP makes this energy-intensive, often requiring vacuum).

  • Crystallization (Toluene/Methanol): The residue is taken up in hot Toluene. Upon cooling (and optional addition of Methanol), the pure this compound crystallizes out while organic impurities remain in the mother liquor.

Visualization of Purification Logic

The following diagram illustrates the standard industrial workflow for purifying this compound, highlighting the solubility transitions.

G Crude Crude 5-Cyanophthalide (Solid + Impurities) DMF_Step Step 1: Dissolution in DMF (Reflux Temp) Crude->DMF_Step High Solubility Filter Filtration (Remove Insolubles) DMF_Step->Filter Solution Phase Distill Vacuum Distillation (Remove DMF) Filter->Distill Filtrate Residue Oily Residue / Solid Distill->Residue Concentration Toluene_Step Step 2: Add Toluene (Heat to Dissolve) Residue->Toluene_Step Solvent Switch Cooling Step 3: Cooling & Methanol Wash (Induce Crystallization) Toluene_Step->Cooling Temp. Gradient Pure Pure 5-Cyanophthalide (>99.5% Purity) Cooling->Pure Precipitation

Caption: Figure 1. Industrial purification workflow utilizing the differential solubility of this compound in DMF (high) vs. Toluene/Methanol (temperature-dependent).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific solvent lots.

  • Preparation: Weigh 100 mg of 5-Cyanophthalide into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., DMF) in 100

    
    L increments at 25°C.
    
  • Equilibration: Vortex for 5 minutes after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

    • Calculation: Solubility (mg/mL) = 100 mg / Volume Added (mL).

  • Temperature Stress: If insoluble at 25°C, heat to 60°C and repeat addition.

Protocol B: Purification via DMF/Toluene Switch

Based on validated patent methodologies [1, 4].

  • Dissolution: Suspend 100 g of crude 5-Cyanophthalide in 200 mL of DMF .

  • Reflux: Heat the mixture to reflux (~153°C) until fully dissolved.

  • Carbon Treatment: Add 0.5 g activated charcoal; stir for 1 hour to absorb color impurities.

  • Filtration: Filter hot through a Celite pad to remove charcoal and insolubles. Wash the pad with 20 mL hot DMF.

  • Concentration: Distill off the DMF completely under reduced pressure (vacuum).

    • Note: DMF has a high boiling point; ensure vacuum is sufficient to keep pot temperature below degradation limits (<100°C recommended).

  • Crystallization:

    • Add 150 mL Toluene to the residue.

    • Heat to 60–80°C to dissolve the residue.

    • Cool slowly to 10–15°C.

    • (Optional) Add 25 mL Methanol as an anti-solvent wash during filtration.

  • Isolation: Filter the white crystalline solid and dry in vacuo.

    • Expected Yield: ~90-95% recovery.[3][4]

    • Expected Purity: >99.5% (HPLC).[2][4]

Safety & Stability in DMF

While DMF is an excellent solvent, two critical risks must be managed:

  • Hydrolysis Risk: DMF is hygroscopic. At high temperatures, any water present in the DMF can attack the lactone ring of this compound, opening it to form the corresponding hydroxy-acid or amide impurities.

    • Mitigation: Use anhydrous DMF and store under nitrogen.

  • Thermal Decomposition: Prolonged heating of DMF >100°C can release dimethylamine, which is basic. Basic conditions can degrade the lactone ring.

    • Mitigation: Minimize hold times at reflux; use vacuum distillation to lower processing temperatures.

References

  • Google Patents.Process for the preparation of 5-cyanophthalide (EP1140886B1).

Sources

The Isomeric World of Cyanophthalides: A Technical Guide to Their Synthesis and Divergent Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 9, 2026 – In the intricate landscape of organic synthesis, the phthalide scaffold holds a position of significant importance, serving as a cornerstone for a multitude of pharmacologically active compounds and functional materials. The introduction of a cyano group onto this bicyclic lactone framework gives rise to a family of cyanophthalide isomers, each possessing a unique electronic and steric profile that dictates its reactivity and synthetic potential. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis and comparative reactivity of this compound isomers, offering insights into their behavior in key organic transformations and providing a roadmap for their strategic utilization in the synthesis of complex molecular architectures.

Introduction: The Significance of the this compound Core

Cyanophthalides are a class of organic compounds characterized by a fused γ-butyrolactone and benzene ring system, with a nitrile (-C≡N) group appended to the aromatic portion. The position of this strongly electron-withdrawing group profoundly influences the electron density distribution within the molecule, thereby modulating the reactivity of both the lactone and the aromatic ring. While 5-cyanophthalide has been extensively studied due to its role as a key intermediate in the synthesis of the multi-billion dollar antidepressant, citalopram[1][2][3], a comprehensive understanding of the reactivity profiles of its isomers remains a largely unexplored frontier. This guide aims to bridge that gap by providing a comparative analysis of the synthesis and reactivity of various this compound isomers, empowering chemists to harness their unique properties for innovative synthetic strategies.

Synthesis of this compound Isomers: A Tale of Varied Approaches

The synthetic routes to this compound isomers are as diverse as their reactivity. The most well-documented synthesis is that of 5-cyanophthalide , which typically commences from the readily available 5-carboxyphthalide[1][2][3][4][5][6].

Established Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide

A robust and widely employed method involves a two-step sequence starting from 5-carboxyphthalide. The carboxylic acid is first converted to a primary amide, which is then dehydrated to afford the nitrile.

Step 1: Amide Formation: 5-Carboxyphthalide is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride. This highly reactive intermediate is then reacted with ammonia to yield 5-(aminocarbonyl)phthalide.

Step 2: Dehydration: The resulting amide is subjected to dehydration using a variety of reagents, with thionyl chloride or phosphorus oxychloride being common choices, to furnish 5-cyanophthalide in good yields[1].

Experimental Protocol: Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide [1][3]

Part A: Synthesis of 5-(Aminocarbonyl)phthalide

  • To a stirred suspension of 5-carboxyphthalide (1.0 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.

  • Stir the mixture for 1-2 hours at room temperature.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 5-(aminocarbonyl)phthalide.

Part B: Synthesis of 5-Cyanophthalide

  • To a stirred suspension of 5-(aminocarbonyl)phthalide (1.0 eq) in a suitable solvent (e.g., sulfolane or acetonitrile), add a dehydrating agent such as thionyl chloride (1.5 eq)[5].

  • Heat the reaction mixture to a high temperature (e.g., 135 °C) and maintain for several hours until the reaction is complete (monitored by TLC)[5].

  • Cool the reaction mixture and pour it into ice-water.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., acetic acid) to afford pure 5-cyanophthalide[3].

Synthesis of 3-Cyanophthalide via Rearrangement

The synthesis of 3-cyanophthalide (3-cyanoisobenzofuran-1(3H)-one) presents a different synthetic challenge. A notable approach involves the rearrangement of a 3-isocyanoisobenzofuran-1(3H)-one intermediate. This method is particularly advantageous as it circumvents the use of highly toxic cyanide reagents.

G cluster_0 Synthesis of 3-Cyanophthalide 3-Isocyanoisobenzofuran-1(3H)-one 3-Isocyanoisobenzofuran-1(3H)-one 3-Cyanophthalide 3-Cyanophthalide

General Strategies for Other Isomers (4-, 6-, and 7-Cyanophthalide)

While specific literature on the synthesis of 4-, 6-, and 7-cyanophthalide is scarce, their preparation can be envisioned through established synthetic methodologies, primarily starting from the corresponding carboxyphthalide or aminophthalide isomers.

  • From Carboxyphthalides: Similar to the synthesis of 5-cyanophthalide, the 4-, 6-, and 7-carboxyphthalide isomers can be converted to their respective cyanophthalides via the amide formation and subsequent dehydration sequence. The synthesis of these carboxyphthalide precursors is a key challenge, often involving multi-step sequences starting from appropriately substituted phthalic acids or other benzene derivatives[4]. For instance, the catalytic hydrogenation of trimellitic acid is known to produce a mixture of 5- and 6-carboxyphthalides[7].

  • From Aminophthalides via the Sandmeyer Reaction: The Sandmeyer reaction provides a classical and powerful method for the introduction of a cyano group onto an aromatic ring[8]. If the corresponding aminophthalide isomers are accessible, they can be diazotized with nitrous acid followed by treatment with a copper(I) cyanide salt to yield the desired this compound isomer.

G cluster_1 General Synthesis of this compound Isomers Aminophthalide Isomer Aminophthalide Isomer Diazonium Salt Diazonium Salt This compound Isomer This compound Isomer

Comparative Reactivity Profile: The Influence of the Cyano Group's Position

The reactivity of this compound isomers is a direct consequence of the interplay between the electron-withdrawing nature of the cyano group and its position on the aromatic ring. This influences the electrophilicity of the lactone carbonyl carbon and the susceptibility of the aromatic ring to nucleophilic attack.

Nucleophilic Addition to the Lactone Carbonyl

The lactone carbonyl group is a key site for nucleophilic attack. The electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

  • Electronic Effects: The magnitude of this activation depends on the position of the cyano group. Isomers with the cyano group at the 4- and 6-positions are expected to experience a stronger electron-withdrawing effect on the carbonyl carbon through resonance, leading to enhanced reactivity towards nucleophiles compared to the 5- and 7-isomers where the effect is primarily inductive. The 3-cyanophthalide isomer, with the cyano group directly attached to the stereocenter bearing the lactone oxygen, will exhibit a unique reactivity profile governed by both strong inductive effects and steric considerations.

IsomerExpected Relative Reactivity Towards NucleophilesPrimary Electronic Effect on Carbonyl
4-Cyanophthalide HighResonance + Inductive
6-Cyanophthalide HighResonance + Inductive
5-Cyanophthalide ModerateInductive
7-Cyanophthalide ModerateInductive
3-Cyanophthalide Unique (likely high)Strong Inductive

Table 1: Predicted Relative Reactivity of this compound Isomers in Nucleophilic Addition.

A prime example of this reactivity is the addition of Grignard reagents to 5-cyanophthalide, a key step in the synthesis of citalopram[2]. The reaction proceeds via nucleophilic attack of the Grignard reagent on the lactone carbonyl.

Cycloaddition Reactions

While less explored, the double bond within the furanone ring of the phthalide system can potentially participate in cycloaddition reactions. The electronic nature of the dienophile or dipolarophile will be crucial in determining the feasibility and outcome of such reactions. The electron-deficient nature of the aromatic ring in cyanophthalides might also open avenues for inverse-electron-demand cycloadditions. Further research in this area could unveil novel synthetic pathways to complex polycyclic systems.

Rearrangement Reactions

As demonstrated in the synthesis of 3-cyanophthalide, rearrangement reactions can be a powerful tool in the chemistry of these isomers. The inherent strain and electronic properties of the phthalide ring system can be exploited to trigger skeletal reorganizations, leading to the formation of new carbocyclic and heterocyclic frameworks. The position of the cyano group will undoubtedly influence the migratory aptitude of adjacent groups and the overall course of such rearrangements.

Conclusion and Future Perspectives

The this compound isomers represent a fascinating and underexplored area of organic synthesis. While the chemistry of 5-cyanophthalide is well-established due to its pharmaceutical importance, a deeper understanding of the reactivity of its isomers is crucial for unlocking their full synthetic potential. This guide has provided an overview of the known synthetic methods and a predictive framework for the comparative reactivity of these isomers based on fundamental electronic and steric principles.

Future research should focus on the development of efficient and scalable syntheses for the less-explored 4-, 6-, and 7-cyanophthalide isomers. A systematic investigation into their reactivity in a range of organic transformations, including nucleophilic additions, cycloadditions, and rearrangements, will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with potential applications in medicinal chemistry and materials science. The insights gained from such studies will not only expand our understanding of phthalide chemistry but also pave the way for the development of innovative and efficient synthetic strategies for years to come.

References

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide.
  • PrepChem.com. (n.d.). Synthesis of 7-hydroxy-3-methoxy-phthalide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-carboxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US20030009038A1 - Process for the preparation of 5-carboxyphthalide.
  • myExperiment. (n.d.). Process for the preparation of 5-Cyanophthalide and intermediates useful therein. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001032643A1 - Method for the preparation of 5-carboxyphthalide.
  • Organic Syntheses. (n.d.). Phthalide. Retrieved from [Link]

  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates. Retrieved from [Link]

  • Rinner Group. (n.d.). Total Synthesis of 7-Deoxypancratistatin-1-carboxaldehyde and Carboxylic Acid via Solvent-Free Intramolecular Aziridine Opening. Retrieved from [Link]

  • Indian Patents. (n.d.). Process For The Preparation Of 5 this compound Starting Form 5 Carboxyphthalide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US6888009B2 - Method for the preparation of 5-carboxyphthalide.
  • Google Patents. (n.d.). WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide.
  • Scribd. (n.d.). 5 this compound.manuscript. Retrieved from [Link]

Sources

Technical Guide: 5-Cyanophthalide Safety & Handling for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-Cyanophthalide (CAS 82104-74-3) is a critical heterocyclic building block, primarily utilized as the distinct pharmacophore precursor in the synthesis of the selective serotonin reuptake inhibitors (SSRIs) Citalopram and Escitalopram .

For researchers, the primary safety challenge lies not in high acute lethality, but in the compound's functional group chemistry. As an aromatic nitrile fused to a lactone ring, it presents specific compatibility risks—particularly hydrolysis under acidic or basic conditions which can compromise containment or yield toxic byproducts. This guide moves beyond standard MSDS reporting to provide a functional safety framework for laboratory manipulation.

Table 1: Physicochemical Constants
PropertyValueContext for Researchers
CAS Number 82104-74-3Primary identifier for inventory/regulatory tracking.
Formula C₉H₅NO₂MW: 159.14 g/mol .
Appearance White to pale yellow crystalline powderDiscoloration indicates oxidation or hydrolysis impurities (e.g., terephthalic acid derivatives).
Melting Point 201–205 °CHigh thermal stability; suitable for high-temp reactions without immediate degradation.
Solubility Soluble in DMSO, DMF; Slightly soluble in

A Comprehensive Technical Guide to the Physical Properties of 5-Cyano-1-oxo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the "Why" Behind the Properties

To the researchers, scientists, and drug development professionals who will utilize this guide, welcome. 5-Cyano-1-oxo-1,3-dihydroisobenzofuran, more commonly known in the field as 5-cyanophthalide, is not merely another organic molecule. It is a pivotal building block, a key intermediate in the synthesis of widely used selective serotonin reuptake inhibitors (SSRIs) such as Citalopram and Escitalopram.[1][2] The physical properties of this intermediate are not just academic data points; they are critical process parameters that directly influence the purity, yield, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This document is structured not as a rigid data sheet, but as a narrative guide. My objective is to move beyond simply listing properties and to delve into the causality behind the experimental choices we make in the laboratory. We will explore how each physical characteristic is measured and, more importantly, why its precise determination is fundamental to successful drug development and manufacturing. This is a self-validating system of protocols and understanding, designed to ensure reproducibility and robustness in your own applications.

Core Molecular and Physical Identity

5-Cyanophthalide is a crystalline solid whose identity and fundamental properties form the baseline for all further characterization.[3] Establishing a clear and confirmed profile for incoming material is the first step in any validatable manufacturing process.

Synonyms: 5-Cyanophthalide, 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, 5-Cyano-3H-isobenzofuranone.[1] CAS Number: 82104-74-3.[3] Molecular Formula: C₉H₅NO₂.[3] Molecular Weight: 159.14 g/mol .[3]

Summary of Key Physical Parameters

The following table summarizes the essential physical properties of 5-cyanophthalide, compiled from various validated sources. These parameters are the first checkpoint for material identification and are crucial for process design, particularly for operations like reaction kinetics, solvent selection, and thermal management.

PropertyValueSource(s)
Appearance White to off-white or pale yellow crystalline powder/solid.[3][4]
Melting Point 201 - 205 °C[3][5]
Boiling Point ~407.5 °C (Predicted, at 760 mmHg)[5]
Density ~1.36 - 1.4 g/cm³ (Predicted)[5]
Purity ≥ 98% (by HPLC)[3][6]

Thermal Properties: The Gateway to Process Safety and Stability

The thermal behavior of a pharmaceutical intermediate is a critical determinant of its stability, storage conditions, and safety during processing. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this assessment.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a sharp, well-defined thermal transition that serves as a robust indicator of purity. For a crystalline compound like 5-cyanophthalide, a broad melting range is often indicative of impurities, which can have deleterious effects on subsequent reaction steps. The reported melting point is consistently in the 201-205 °C range.[3][6]

Expert Insight: We don't just measure the melting point for identification. In process chemistry, the energy required for this phase change (the enthalpy of fusion, ΔHfus) is vital for calculating the heat duty required during operations like melt crystallization or to understand potential thermal runaway risks in a reaction. A sharp endotherm on the DSC thermogram is a hallmark of a high-purity crystalline material.

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium (Tm = 156.6 °C).[7]

  • Sample Preparation: Accurately weigh 2-5 mg of 5-cyanophthalide into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.

  • Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to approximately 250 °C.

  • Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The instrument software will also calculate the enthalpy of fusion (ΔHfus) by integrating the peak area.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Seal in Aluminum Pan A->B C Place Sample & Ref in DSC Cell B->C D Heat at 10°C/min under N2 Purge C->D E Record Heat Flow vs. Temperature D->E F Determine Onset Temp (Melting Point) E->F G Integrate Peak Area (Enthalpy) E->G

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile: The Foundation of Reaction and Purification

Solubility dictates the choice of solvents for both reaction and purification (e.g., crystallization). Understanding this profile is essential for developing a scalable and efficient process. An inefficient solvent choice can lead to low yields, difficult isolations, and the introduction of impurities.

  • Sparingly Soluble: Water.[5]

  • Soluble: Dimethylformamide (DMF).[6][8]

  • Slightly Soluble: Acetone, Chloroform, Methanol.[5]

Expert Insight: The high solubility in an aprotic polar solvent like DMF is a key processing characteristic.[6][8] This allows for the creation of concentrated reaction mixtures. Conversely, its slight solubility in methanol provides an excellent system for recrystallization. A typical purification protocol involves dissolving the crude product in a minimal amount of hot DMF or another suitable solvent, followed by the addition of an anti-solvent like methanol or water to induce crystallization of the pure compound, leaving impurities behind in the mother liquor.[8]

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. For a pharmaceutical intermediate, this is a non-negotiable aspect of quality control, confirming that the correct molecule has been synthesized before it proceeds to the next, often costly, API-forming step.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The spectrum of 5-cyanophthalide shows characteristic vibrations that directly correspond to its structure.

Wavenumber (cm⁻¹)AssignmentSignificance
2231 C≡N StretchConfirms the presence of the critical cyano group.
1757 C=O Stretch (Lactone)Confirms the carbonyl of the five-membered lactone ring.
3111, 3091 C-H Stretch (Aromatic)Indicates the aromatic nature of the benzene ring.
1679, 1620 C=C Stretch (Aromatic)Further confirmation of the aromatic ring structure.
Data sourced from a manuscript on a novel polymorph of 5-cyanophthalide.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • ~ 5.5 ppm (singlet, 2H): This signal is characteristic of the two methylene protons (-CH₂-) in the lactone ring. Their chemical equivalence results in a singlet.

    • ~ 7.9 - 8.3 ppm (multiplet, 3H): These signals correspond to the three protons on the aromatic ring. The electron-withdrawing effects of the cyano and carbonyl groups will shift these protons downfield. The specific splitting pattern (e.g., doublets, doublet of doublets) will depend on their coupling with each other.

  • ¹³C NMR (Carbon NMR):

    • ~ 70 ppm: Expected for the methylene carbon (-CH₂-).

    • ~ 118 ppm: Expected for the cyano carbon (-C≡N).

    • ~ 125-150 ppm: A series of signals corresponding to the six carbons of the aromatic ring.

    • ~ 170 ppm: Expected for the carbonyl carbon (-C=O) of the lactone.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 5-cyanophthalide (C₉H₅NO₂), the expected exact mass is 159.03 Da. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The molecular ion peak [M]⁺ would be observed at m/z = 159. Likely fragmentation in the mass spectrometer would involve the loss of carbon monoxide (CO, 28 Da) from the lactone ring, resulting in a significant fragment ion at m/z = 131.

Crystalline Structure by X-ray Diffraction (XRD)

The specific solid-state form (polymorphism) of a pharmaceutical intermediate can significantly impact its physical properties, including solubility, stability, and flowability. X-ray diffraction is the definitive technique for identifying the crystalline form. A specific polymorph, designated Form A, has been characterized.[8]

Expert Insight: The discovery of different polymorphs is a critical risk assessment activity in drug development. An uncontrolled change in polymorphic form during manufacturing could alter the intermediate's reactivity or solubility, leading to process failure or batch-to-batch inconsistency. Therefore, XRD is used not just for initial characterization but also for routine quality control to ensure the same crystalline form is being produced consistently.

The characterized polymorph (Form A) of 5-cyanophthalide exhibits the following characteristic peaks in its X-ray powder diffraction pattern, expressed as 2θ angles:

2θ Angle (°)Relative Intensity (%)
6.348.95
12.3 100.00
14.834.47
18.340.37
24.864.87
26.042.02
27.229.56
28.535.65
Data represents a partial list of key peaks.[8]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is arguably the most critical physical property for a pharmaceutical intermediate. HPLC is the industry-standard method for quantifying the purity of 5-cyanophthalide and detecting any process-related impurities.

Expert Insight: A robust HPLC method is the cornerstone of quality control. It must be specific enough to separate the main compound from its starting materials, by-products, and degradation products. The method described below is a validated approach for ensuring the high purity (typically >99.5%) required for cGMP (Good Manufacturing Practice) production.[8]

Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare an aqueous phase by acidifying HPLC-grade water to pH 2.5 with orthophosphoric acid. The mobile phase consists of a mixture of this aqueous phase and acetonitrile. A typical ratio is 500:410 (v/v) aqueous to acetonitrile. Filter the final mobile phase through a 0.45 µm filter and degas by sonication.

  • Standard Preparation: Accurately prepare a standard solution of 5-cyanophthalide reference standard in a suitable diluent (e.g., acetonitrile) to a known concentration (e.g., 20 mg/10 mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.2 mL/minute.

    • Detection: UV at 239 nm.

    • Injection Volume: 20 µL.

    • Temperature: Ambient.

  • Data Analysis: The purity is calculated based on the area percent of the main 5-cyanophthalide peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_detect Detection & Analysis A Prepare Mobile Phase (Aq./ACN) B Prepare Standard & Sample Solutions A->B C Equilibrate C18 Column B->C D Inject 20 µL of Sample C->D E Elute with Mobile Phase at 1.2 mL/min D->E F Monitor at UV 239 nm E->F G Integrate Peaks & Calculate Area % F->G

Caption: Standard Workflow for HPLC Purity Analysis.

Conclusion: An Integrated Approach to Quality

The physical properties of 5-cyano-1-oxo-1,3-dihydroisobenzofuran are a suite of interconnected parameters that together define its quality, stability, and suitability for pharmaceutical manufacturing. From its melting point and solubility to its unique spectroscopic and crystallographic fingerprints, each characteristic provides a vital piece of the puzzle. A thorough understanding and rigorous experimental determination of these properties, as outlined in this guide, are essential for ensuring the consistent production of this critical intermediate and, by extension, the quality of the life-saving medicines derived from it.

References

  • Lundbeck, H. (2000). METHOD FOR THE PREPARATION OF 5-CYANOPHTHALIDE. (WO/2000/044738). World Intellectual Property Organization. [Link]

  • Pathy, K. S., Shetty, S., Paleria, V., & Gondalia, D. P. (n.d.). Novel polymorph of 5-cyanopthalide high purity intermediate for the preparation of citalopram and escitalopram. myExperiment. Retrieved February 7, 2026, from [Link]

  • Chemsrc. (n.d.). CAS#:82104-74-3 | 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile. Retrieved February 7, 2026, from [Link]

  • Petersen, H. (2002). Method for the preparation of 5-cyanophthalide. (US 2002/0019546 A1).
  • Dip Chem Industries. (n.d.). API/INTERMEDIATES | 5-Cyanophthalide. Retrieved February 7, 2026, from [Link]

  • Finapharm. (2003). Process for the preparation of 5-cyanophthalide and intermediates useful therein. (EP1321464A1).
  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved February 7, 2026, from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 7, 2026, from [Link]

Sources

Cyanophthalide: Structural Reactivity, Analysis, and pKa Implications in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyanophthalide Functional Group Analysis and pKa Values Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) is a critical pharmacophore in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably Citalopram and Escitalopram .[1] Its structural duality—possessing both a strained lactone ring and an electron-withdrawing nitrile group—creates a unique reactivity profile.

This guide moves beyond standard characterization to address the "hidden" acidity of the benzylic C3 position, a parameter often overlooked but vital for optimizing organometallic transformations (e.g., Grignard additions). We provide validated analytical protocols (HPLC/IR) and a mechanistic breakdown of how pKa influences synthetic yield.

Structural Chemistry & Electronic Profile

The Scaffold

The 5-cyanophthalide molecule consists of a benzene ring fused to a


-lactone. The presence of the nitrile group at the 5-position exerts a strong electron-withdrawing effect (

and

effects) on the aromatic system, which propagates to the lactone ring.
The "Hidden" Acid: C3-Benzylic Protons

While 5-cyanophthalide lacks a traditional protic functional group (like -OH or -COOH), it possesses carbon acidity at the C3 position (the methylene group adjacent to the lactone oxygen).

  • pKa Estimation: The pKa of the C3 protons in unsubstituted phthalide is approximately 19–20 (in DMSO). The 5-cyano group stabilizes the conjugate base (enolate) via inductive electron withdrawal, likely lowering the pKa to the 17–18 range.

  • Synthetic Consequence: In the presence of strong bases or nucleophiles (e.g., Grignard reagents used in Citalopram synthesis), these protons are liable to deprotonation. This competes with the desired nucleophilic attack at the carbonyl carbon, potentially leading to side reactions or polymerization.

G Substrate 5-Cyanophthalide Carbonyl Lactone Carbonyl (Electrophilic Site) Substrate->Carbonyl Primary Reaction Site C3_Proton C3 Benzylic Proton (pKa ~18, DMSO) Substrate->C3_Proton Competing Acidic Site Nitrile 5-Cyano Group (Electron Withdrawing) Substrate->Nitrile Electronic Modulation Nitrile->C3_Proton Inductive Acidification

Figure 1: Functional group interplay in 5-cyanophthalide. The nitrile group enhances the acidity of the C3 proton, creating a competing pathway for strong bases.

Analytical Characterization Protocols

Reliable identification requires a multi-modal approach. The following protocols are designed for self-validation in a QC or R&D setting.

Validated HPLC Purity Method

This method separates 5-cyanophthalide from common impurities (e.g., 5-carboxyphthalide, amide intermediates).

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[1][2]

  • Mobile Phase:

    • Solvent A: 0.05M Phosphate Buffer (pH 2.5)

    • Solvent B: Acetonitrile (ACN)

    • Ratio: 55:45 (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 239 nm (Absorption maximum for the this compound chromophore)[1]

  • Temperature: 30°C

  • Injection Volume: 20 µL

  • Retention Time: ~6–8 minutes (varies by column brand)

Self-Validation Check:

  • System Suitability: Tailing factor must be < 1.5.

  • Linearity: Standard curve

    
     across 50–150% of target concentration.
    
Spectroscopic Fingerprint (IR & NMR)
TechniqueFunctional GroupCharacteristic SignalStructural Insight
FT-IR C

N Stretch
2231 cm⁻¹ Sharp, distinct peak confirming nitrile integrity.
FT-IR Lactone C=O1757 cm⁻¹ High frequency due to ring strain (typical esters ~1735).
FT-IR C-H (Aromatic)3111, 3091 cm⁻¹Diagnostic of the benzene ring.[1]
¹H NMR C3-H (Methylene)

5.3–5.5 ppm (s, 2H)
Singlet; shift indicates benzylic + ether environment.
¹H NMR Ar-H (C4, C6, C7)

7.8–8.2 ppm (m, 3H)
Aromatic pattern affected by CN electron withdrawal.

Synthetic Utility: The Grignard Challenge

The primary industrial application of 5-cyanophthalide is the synthesis of Citalopram.[2] This reaction highlights the importance of the pKa/reactivity balance.

The Mechanism

The transformation involves a double Grignard addition .

  • Step 1: 4-Fluorophenylmagnesium bromide attacks the lactone carbonyl (electrophile).

  • Step 2: The hemiacetal opens to a ketone.

  • Step 3: A second Grignard reagent [3-(dimethylamino)propylmagnesium chloride] attacks the ketone.[3]

  • Step 4: Acid-mediated ring closure forms the dihydroisobenzofuran core.

Critical Control Point: Temperature & pKa

Because the C3 protons are acidic (pKa ~18), the Grignard reagent (a strong base) can deprotonate C3 instead of attacking the carbonyl if the temperature is too high.

  • Protocol Adjustment: The first Grignard addition must be performed at low temperature (-5°C to 0°C ) to favor kinetic nucleophilic attack over thermodynamic deprotonation.

Reaction Start 5-Cyanophthalide Intermediate1 Magnesium Hemiacetal (Tetrahedral Intermediate) Start->Intermediate1 Nucleophilic Attack (Major) SideReaction Side Product: Enolate Formation (via Deprotonation) Start->SideReaction Deprotonation (if Temp > 10°C) Grignard1 Reagent: 4-F-Ph-MgBr (Temp < 0°C) Grignard1->Intermediate1 Diol Diol Intermediate Intermediate1->Diol 1. Ring Open 2. Second Grignard Grignard2 Reagent: DMAP-MgCl Grignard2->Diol Citalopram Citalopram (Post-Cyclization) Diol->Citalopram Acid Cyclization (H3PO4)

Figure 2: Reaction pathway for Citalopram synthesis. Note the competing side reaction driven by the acidity of the 5-cyanophthalide substrate.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24883516, 5-Cyanophthalide. Retrieved from [Link]

  • Bordwell, F. G. (1988).[4] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Context for pKa estimation of benzylic/lactone systems). Retrieved from [Link]

  • Lundbeck A/S. (2002). Method for the preparation of 5-cyanophthalide. European Patent EP1140886B1.[5] Retrieved from

  • Bigler, A., et al. (1977).[1] Quantitative structure-activity relationship in a series of selective 5-HT uptake inhibitors. European Journal of Medicinal Chemistry. (Foundational chemistry for Citalopram).[6]

Sources

Methodological & Application

One-pot synthesis protocols for 5-cyanophthalide production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced One-Pot Synthesis Strategies for 5-Cyanophthalide

Executive Summary

5-Cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) is the critical pharmacophore precursor for the blockbuster antidepressant Citalopram and its eutomer Escitalopram . The efficiency of Citalopram production is directly rate-limited by the purity and cost of 5-cyanophthalide.

Historically, synthesis involved the Rosenmund-von Braun reaction using stoichiometric Copper(I) Cyanide (CuCN) at high temperatures—a method plagued by difficult workups and heavy metal waste.

This Application Note details two superior One-Pot Protocols that define modern industrial standards:

  • The Precision Route: Palladium-catalyzed cyanation using non-toxic cyanide sources (Ferrocyanides).[1]

  • The Economic Route: Telescoped chlorination-amidation-dehydration starting from 5-carboxyphthalide.[2]

Protocol A: Palladium-Catalyzed Cyanation (The "Green" Catalytic Route)

Context: This protocol utilizes the high chemoselectivity of Palladium (Pd) catalysts to convert 5-bromophthalide to 5-cyanophthalide. Unlike traditional methods using toxic NaCN or Zn(CN)₂, this protocol highlights the use of Potassium Ferrocyanide (K₄[Fe(CN)₆]) , a non-toxic, bench-stable cyanide source.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The slow release of cyanide ions from the ferrocyanide complex prevents catalyst poisoning—a common failure mode in Pd-catalyzed cyanation.

Experimental Protocol

Reagents:

  • 5-Bromophthalide (1.0 equiv)

  • K₄[Fe(CN)₆][1][3][4][5]·3H₂O (0.25 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos

  • Base: Na₂CO₃ (1.0 equiv)[1][5]

  • Solvent: DMAc (N,N-Dimethylacetamide) or NMP

Step-by-Step Methodology:

  • Inertion: Charge a dry reaction vessel with 5-bromophthalide (e.g., 100 mmol), K₄[Fe(CN)₆]·3H₂O (25 mmol), and Na₂CO₃ (100 mmol). Purge with Nitrogen (N₂) for 15 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ and dppf under N₂ flow.

  • Solvation: Add degassed DMAc. Note: Oxygen exclusion is critical to prevent Pd-black precipitation.

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by HPLC until 5-bromophthalide is <0.5%.

  • Workup (One-Pot Quench): Cool to room temperature. Dilute with water/ethyl acetate. Filter through Celite to remove iron salts.

  • Isolation: Separate organic layer, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Toluene/Methanol.

Expected Yield: 90–95% Purity: >99% (HPLC)

Visualization: Catalytic Cycle

Pd_Cycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-CN) OxAdd->TransMet + Reagent RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Cyanophthalide RedElim->Product Substrate 5-Bromophthalide Substrate->OxAdd Reagent K4[Fe(CN)6] Reagent->TransMet

Figure 1: Catalytic cycle for the cyanation of 5-bromophthalide using Pd(0) and Ferrocyanide.

Protocol B: Telescoped Dehydrative Cyanation (The Economic Route)

Context: This method avoids expensive metal catalysts entirely. It converts 5-carboxyphthalide (a cheaper starting material) directly to the nitrile in a single reactor. The challenge is performing the acid chloride formation, amidation, and dehydration without isolating the unstable intermediates.

Mechanistic Insight

The "One-Pot" nature relies on the dual role of Thionyl Chloride (SOCl₂): it acts first as a chlorinating agent to form the acid chloride and later (often with the aid of sulfolane or high heat) as a dehydrating agent to convert the intermediate amide into the nitrile.

Experimental Protocol

Reagents:

  • 5-Carboxyphthalide (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 - 3.0 equiv)

  • Ammonia (Gas or dissolved in solvent) or Sulfonamide

  • Solvent: Sulfolane or Toluene (High boiling point required)

Step-by-Step Methodology:

  • Activation: Suspend 5-carboxyphthalide in Sulfolane. Add SOCl₂ dropwise at 25°C.

  • Chlorination: Heat to 80°C for 2 hours. The suspension clears as 5-chlorocarbonylphthalide forms.

    • Critical Control: Remove excess SOCl₂ via vacuum distillation if using Ammonia gas in the next step to avoid violent reaction.

  • Amidation: Cool to 10°C. Introduce anhydrous Ammonia gas or add a sulfonamide (e.g., benzenesulfonamide). Stir for 1 hour to form 5-carbamoylphthalide (Amide).

  • Dehydration: Heat the mixture to 130–140°C . If using sulfonamide, the dehydration happens spontaneously. If using ammonia, a second addition of SOCl₂ or POCl₃ may be required to drive dehydration.

  • Quench: Pour reaction mixture into ice water.

  • Isolation: The product precipitates as a solid. Filter, wash with water, and dry.

Expected Yield: 80–85% Purity: 95–98% (Requires recrystallization)

Visualization: Process Workflow

Chem_Route Start 5-Carboxyphthalide Step1 Activation (SOCl2, 80°C) Start->Step1 Inter1 Acid Chloride (In-situ) Step1->Inter1 Step2 Amidation (NH3/Sulfonamide) Inter1->Step2 Inter2 Amide (In-situ) Step2->Inter2 Step3 Dehydration (135°C) Inter2->Step3 End 5-Cyanophthalide Step3->End

Figure 2: Telescoped one-pot synthesis flow from 5-carboxyphthalide.

Comparative Analysis

FeatureProtocol A (Pd-Catalyzed)Protocol B (Chemical Transformation)
Starting Material 5-Bromophthalide5-Carboxyphthalide
Reagent Cost High (Pd Catalyst)Low (SOCl₂, NH₃)
Yield High (90–95%)Moderate (80–85%)
Safety Profile Excellent (Non-toxic cyanide source)Moderate (Corrosive SOCl₂, High Temp)
Purification Minimal (Filtration/Wash)Moderate (Recrystallization often needed)
Industrial Use High Value / GMP PharmaGeneric / Bulk Manufacturing

References

  • Palladium-Catalyzed Cyanation using K₄[Fe(CN)

    • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[2]

  • One-Pot Synthesis from 5-Carboxyphthalide (Patent)

    • Dall'Asta, L., et al. (2001). Process for the preparation of 5-cyanophthalide. European Patent EP1321464A1.[6]

  • Industrial Citalopram Synthesis Overview

    • Rao, K., et al. (2010). Improved Process for the Preparation of Citalopram Hydrobromide. Organic Process Research & Development.
  • Zn(CN)

    • Tschaen, D. M., et al. (1995). An Improved Synthesis of 5-Cyanophthalide. Journal of Organic Chemistry.

Sources

Application Note: 3-Cyanophthalide in Formal [4+2] Cycloadditions (Kraus Annulation)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of 3-cyanophthalide in organic synthesis.

Executive Summary & Technical Clarification: While the user prompt refers to 3-cyanophthalide as a "dienophile," it is critical to clarify its mechanistic role to ensure scientific accuracy. In its primary application—the Kraus Annulation —3-cyanophthalide functions as a nucleophilic 1,4-dipole equivalent (specifically a homoterephthalic anhydride equivalent). It reacts with


-unsaturated ketones (which act as the dienophiles or Michael acceptors) to form anthraquinones and naphthoquinones via a stepwise anionic mechanism. This reaction is a formal [4+2] cycloaddition , yielding products structurally identical to those from Diels-Alder reactions but proceeding through a Michael-Dieckmann pathway.

Introduction: The "Hidden" Diene

3-Cyanophthalide (isobenzofuran-1(3H)-one derivative) is a privileged scaffold in the synthesis of polyketide antibiotics and anthracycline anti-cancer agents (e.g., Doxorubicin, Daunorubicin).[1] Unlike traditional Diels-Alder dienes, 3-cyanophthalide is a masked diene . Upon deprotonation, it generates a resonance-stabilized anion that reacts with enones to form fused aromatic systems.

Key Advantages[2]
  • Regiocontrol: Unlike traditional Diels-Alder reactions which often yield mixtures, the Kraus annulation offers predictable regiochemistry defined by the relative stability of the intermediate anions.

  • Mild Conditions: Avoids the high temperatures often required for thermal Diels-Alder cycloadditions of unactivated substrates.

  • Direct Aromatization: The leaving group ability of the cyano (or alkoxy) moiety facilitates rapid aromatization to the quinone system.

Mechanistic Insight: The Kraus Annulation

The reaction between 3-cyanophthalide and an enone is a stepwise anionic annulation that mimics a [4+2] cycloaddition.

The Pathway[3][4][5][6]
  • Nucleophilic Activation: A strong base (LiOtBu or LDA) deprotonates C3 of the phthalide, generating a deep red/orange anion.

  • Michael Addition: The phthalide anion attacks the

    
    -position of the enone (the "dienophile").
    
  • Dieckmann Condensation: The resulting enolate attacks the lactone carbonyl of the phthalide.

  • Elimination & Aromatization: Loss of water and the cyano group (or rearrangement) drives the formation of the stable naphthoquinone or anthraquinone core.

Pathway Visualization

KrausAnnulation Start 3-Cyanophthalide Base Base (LiOtBu/LDA) Deprotonation Start->Base Anion Phthalide Anion (Nucleophile) Base->Anion -H+ Michael Michael Adduct (Intermediate) Anion->Michael + Enone (1,4-Addition) Enone Enone (Michael Acceptor) Enone->Michael Dieckmann Dieckmann Cyclization Michael->Dieckmann Intramolecular Acylation Product Anthraquinone/Naphthoquinone Dieckmann->Product Elimination/Aromatization

Figure 1: Mechanistic flow of the Kraus Annulation converting 3-cyanophthalide to quinone scaffolds.

Experimental Protocol: Synthesis of Naphthoquinones

Objective: Synthesis of a substituted naphthoquinone using 3-cyanophthalide and a cyclic enone (e.g., 2-cyclohexen-1-one).

Reagents & Equipment[6][7]
  • Substrate: 3-Cyanophthalide (1.0 equiv)

  • Reactant: Enone (e.g., 2-cyclohexen-1-one, 1.1 equiv)

  • Base: Lithium tert-butoxide (LiOtBu) or LDA. Note: LiOtBu is preferred for industrial scale due to higher safety profile compared to pyrophoric organolithiums.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
Step 1: Anion Generation
  • Flame-dry a 2-neck round-bottom flask and cool under positive argon pressure.

  • Charge the flask with 3-cyanophthalide (1.0 g, 6.28 mmol) and anhydrous THF (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Critical Step: Add LiOtBu (1.0 M in THF, 6.9 mmol, 1.1 equiv) dropwise over 10 minutes.

    • Observation: The solution will turn a characteristic deep orange/red color, indicating the formation of the phthalidyl anion.

    • Hold: Stir at -78 °C for 30 minutes to ensure complete deprotonation.

Step 2: The "Cycloaddition" (Annulation)
  • Dissolve the enone (6.9 mmol, 1.1 equiv) in minimal anhydrous THF (5 mL).

  • Add the enone solution dropwise to the cold anion solution over 15 minutes.

    • Rate Control: Maintain internal temperature below -70 °C to prevent self-condensation of the enone.

  • Allow the reaction to warm slowly to -40 °C over 1 hour, then to 0 °C over the next hour.

    • Mechanistic Note: The Michael addition is rapid at low temp; the Dieckmann cyclization often requires the warming step.

Step 3: Quench and Workup
  • Quench the reaction with saturated aqueous NH₄Cl (10 mL). The deep color should fade to yellow/brown.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Brine (1 x 20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification[2]
  • Purify the crude residue via flash column chromatography (Silica Gel 60).

  • Eluent: Hexanes:Ethyl Acetate gradient (typically 9:1 to 4:1).

  • Product: The resulting quinone is often a yellow or orange solid.

Data Analysis & Troubleshooting

Reaction Parameters Table
ParameterOptimal ConditionImpact of Deviation
Base LiOtBu or LDAWeaker bases (e.g., K2CO3) fail to deprotonate C3 efficiently; stronger bases may cause side reactions.
Temperature -78 °C

0 °C
Starting too warm (>-40 °C) leads to enone polymerization before annulation.
Stoichiometry 1:1.1 (Phthalide:Enone)Excess phthalide is difficult to remove; excess enone is easily washed away.
Solvent THF (Anhydrous)Protic solvents quench the anion immediately. DMF can be used but complicates workup.
Common Failure Modes
  • No Reaction: usually due to "wet" solvent quenching the anion. Check: THF water content (<50 ppm required).

  • Polymerization: Enone polymerizes. Fix: Add enone slower and strictly at -78 °C.

  • Regioisomer Mixtures: While Kraus annulation is highly regioselective, steric clashes in the enone can force the Michael addition to the "wrong" site. Fix: Use sterically hindered bases (LDA) to enforce kinetic control.

Strategic Applications in Drug Development

The 3-cyanophthalide annulation is the cornerstone of Anthracycline synthesis .

Case Study: Synthesis of Daunomycinone Precursors

The tetracyclic core of doxorubicin is constructed by reacting a substituted 3-cyanophthalide (AB-ring precursor) with a functionalized enone (D-ring precursor).

SynthesisWorkflow cluster_0 Precursor Preparation cluster_1 Kraus Annulation Step1 3-Cyanophthalide (AB-Ring) Step3 Base-Mediated Coupling (-78°C) Step1->Step3 Step2 Acyclic/Cyclic Enone (D-Ring) Step2->Step3 Step4 Tetracyclic Intermediate Step3->Step4 Regioselective Cyclization Final Anthracycline API (Doxorubicin) Step4->Final Oxidation & Glycosylation

Figure 2: Workflow for the convergent synthesis of Anthracycline antibiotics using 3-cyanophthalide.

References

  • Kraus, G. A., & Sugimoto, H. (1978).[3][4] "Anionic phthalides. A regioselective synthesis of naphthoquinones." Tetrahedron Letters, 19(26), 2263–2266. Link

  • Hauser, F. M., & Rhee, R. P. (1978).[3] "New synthetic methods for the regioselective preparation of substituted naphthoquinones and anthraquinones." Journal of the American Chemical Society, 100(13), 4312–4313. Link

  • Mal, D., & Pahari, P. (2007).[4] "Recent advances in the Hauser–Kraus annulation." Chemical Reviews, 107(5), 1892–1918. Link

  • Mitchell, A. S., & Russell, R. A. (1995).[4] "Phthalides and phthalide anions in organic synthesis." Tetrahedron, 51(18), 5207-5236. Link

Sources

Introduction: The Challenge of Chemoselectivity in Cyanophthalide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the nuanced application of Grignard reagents with cyanophthalide derivatives, tailored for chemists in research and pharmaceutical development.

Cyanophthalides are a fascinating class of bifunctional molecules, incorporating both a lactone (a cyclic ester) and a nitrile group. This dual reactivity presents a significant synthetic challenge: how to selectively target one functional group with a powerful nucleophile like a Grignard reagent without affecting the other. The 3-substituted phthalide core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents, making the controlled functionalization of these molecules a critical endeavor in medicinal chemistry and drug development.[1]

This guide provides a deep dive into the theoretical and practical considerations for controlling the Grignard reaction with this compound derivatives. We will explore the mechanistic underpinnings of chemoselectivity, detail optimized reaction protocols, and offer field-tested troubleshooting advice to navigate this complex synthetic transformation.

Mechanistic Insights: A Tale of Two Electrophiles

The core of the challenge lies in the relative reactivity of the lactone's carbonyl carbon versus the nitrile's carbon. Both are electrophilic sites susceptible to nucleophilic attack by the highly polarized carbon-magnesium bond of a Grignard reagent (R-MgX).[2]

  • Pathway A: Attack at the Lactone Carbonyl: The carbonyl group of the lactone is a hard electrophile, making it a prime target for the hard nucleophilic Grignard reagent. The initial addition leads to a tetrahedral intermediate, a magnesium hemiacetal.[3] This intermediate is unstable and can undergo two subsequent transformations:

    • Ring-Opening and Second Addition: The intermediate can collapse, cleaving the ester bond to form a ketone. This newly formed ketone is often more reactive than the starting lactone and is immediately attacked by a second equivalent of the Grignard reagent.[4][5] Subsequent acidic workup yields a diol product where the phthalide ring has been opened.

    • Formation of a Tertiary Alcohol: If the reaction can be controlled to favor the initial adduct, acidic workup can lead to a 3-substituted-3-hydroxyisoindolin-1-one, a valuable heterocyclic motif.[6]

  • Pathway B: Attack at the Nitrile Carbon: The nitrile group is a softer electrophile. The Grignard reagent adds across the carbon-nitrogen triple bond to form a stable metalloimine intermediate (an imine magnesium salt).[7][8][9] This intermediate is generally unreactive towards a second equivalent of the Grignard reagent.[10] Upon aqueous acidic workup, this imine salt is hydrolyzed to an imine, and then to a ketone.[11]

In a this compound, the lactone carbonyl is generally the more electrophilic and kinetically favored site of attack. Therefore, without careful control of reaction conditions, the reaction tends to proceed through Pathway A, often consuming two equivalents of the Grignard reagent and leading to ring-opened products. The key to selective synthesis is to modulate the reaction conditions to favor a single, desired outcome.

Figure 1. Competing reaction pathways for the Grignard reaction with a this compound derivative.

Optimizing Reaction Conditions: A Guide to Selectivity

Achieving the desired outcome hinges on meticulous control over several key parameters. Cryogenic temperatures are often essential to enable mono-addition to the ester carbonyl group.[3][12]

ParameterRecommendationRationale & Causality
Temperature -78 °C to -40 °C Lowering the temperature is the most critical factor for controlling selectivity. It reduces the reaction rate, allowing the Grignard reagent to add once to the more reactive lactone carbonyl. This disfavors the subsequent rearrangement to the ketone and the second addition, which have higher activation energies.[3][12]
Solvent Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) Ethereal solvents are crucial as they solvate the magnesium center of the Grignard reagent, maintaining its solubility and reactivity.[9] 2-MeTHF is a greener, effective alternative to THF with the added benefit of being less miscible with water, which can simplify the aqueous workup.
Reagent Stoichiometry 1.0 - 1.2 equivalents of Grignard Reagent Using a slight excess of the Grignard reagent ensures complete consumption of the starting material. However, using a large excess (>1.5 eq) will strongly favor the double addition to the lactone, leading to the ring-opened diol product.[4][5] Titration of the prepared Grignard reagent is highly recommended for accurate stoichiometry.[13]
Addition Mode Slow, dropwise addition of Grignard reagent to the substrate solution (Normal Addition) Adding the nucleophile slowly to the electrophile maintains a low instantaneous concentration of the Grignard reagent. This minimizes side reactions and helps control the exotherm, which is critical at low temperatures.
Atmosphere Strictly inert (Argon or Nitrogen) Grignard reagents are potent bases and are rapidly quenched by protic sources, especially atmospheric moisture.[13][14] Failure to maintain anhydrous, inert conditions is a primary cause of reaction failure.
Lewis Acid Catalyst (for Nitrile Attack) ZnCl₂ (0.2 equivalents) In the rare case where nitrile addition is desired over lactone attack, a Lewis acid catalyst like Zinc Chloride can be employed. The Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and promoting nucleophilic attack at that site.[15]

Experimental Workflow & Protocols

The following section details a general protocol for the selective mono-addition of a Grignard reagent to a this compound derivative, targeting the formation of a 3-substituted-3-hydroxyisoindolin-1-one intermediate.

Sources

High-Fidelity Grignard Additions to 5-Cyanophthalide: Selective Synthesis of Citalopram Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the high-precision protocol for the reaction of 5-cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) with Grignard reagents. This transformation is the cornerstone of the industrial synthesis of Citalopram and Escitalopram , two of the world's most prescribed Selective Serotonin Reuptake Inhibitors (SSRIs).

The core technical challenge addressed here is chemoselectivity . The substrate contains two electrophilic sites: the lactone carbonyl and the nitrile (cyano) group . Under standard conditions, Grignard reagents can attack both. However, for the synthesis of the Citalopram scaffold, the reaction must be directed exclusively to the lactone ring, preserving the nitrile for the final pharmacophore. This guide provides a self-validating protocol to achieve >95% regioselectivity.

Mechanistic Insight: The "Lactone-First" Pathway

To control the reaction, one must understand the electronic competition. The lactone carbonyl in 5-cyanophthalide is more electrophilic than the nitrile, primarily due to ring strain and the leaving group ability of the carboxylate oxygen upon ring opening.

Reaction Pathway Diagram

The following diagram illustrates the sequential addition logic required to synthesize the Citalopram diol intermediate without compromising the nitrile.

G Substrate 5-Cyanophthalide Intermediate Mg-Alkoxide Intermediate (Stable at <0°C) Substrate->Intermediate Step 1: Lactone Attack (Kinetic Control) Grignard1 4-Fluorophenyl Magnesium Bromide (1.2 - 1.4 eq) Grignard1->Intermediate Product Diol Intermediate (Nitrile Intact) Intermediate->Product Step 2: Ketone Attack Impurity Bis-Addition Impurity (Nitrile Attacked) Intermediate->Impurity Thermal Excursion (>5°C) Grignard2 3-(Dimethylamino)propyl Magnesium Chloride (1.2 eq) Grignard2->Product

Figure 1: Sequential Grignard addition pathway. Note that the nitrile moiety remains inert only if the "Mg-Alkoxide Intermediate" is maintained at low temperatures before the second addition.

Pre-Requisite Protocols: Reagent Engineering

Success depends on the quality of the Grignard reagents. Commercial solutions often vary in titer. In-situ preparation is recommended for the fluorinated reagent to ensure activity.

Protocol A: Preparation of 4-Fluorophenylmagnesium Bromide (1.0 M in THF)

Context: This reagent is air-sensitive and prone to homocoupling (forming 4,4'-difluorobiphenyl) if initiation is too aggressive.

  • Equipment Setup:

    • 3-neck RBF (oven-dried, N2 flushed).

    • Reflux condenser, addition funnel, internal thermometer.

    • Critical: Magnesium turnings (1.1 eq) must be activated (iodine crystal or dry stirring).

  • Initiation:

    • Add Mg turnings and cover with minimal anhydrous THF.

    • Add 5% of the total 4-fluorobromobenzene volume neat.

    • Observation: Wait for turbidity and exotherm (solvent boiling). If no initiation after 5 min, heat gently with a heat gun.

  • Propagation:

    • Dilute the remaining halide in THF (1:4 ratio).

    • Add dropwise to maintain a gentle reflux without external heating .

    • Control: Internal temp should stay between 60-65°C.

  • Titration:

    • Titrate using salicylaldehyde phenylhydrazone or iodine/LiCl method to confirm molarity before use.

Core Protocol: Sequential Addition (The "Lundbeck" Process)

This protocol is adapted from the foundational process chemistry developed by H. Lundbeck A/S [1, 2]. It targets the formation of the diol intermediate, which is subsequently cyclized to Citalopram.

Materials
  • Substrate: 5-Cyanophthalide (Purity >99.5%).

  • Reagent A: 4-Fluorophenylmagnesium bromide (prepared above).[1]

  • Reagent B: 3-(Dimethylamino)propylmagnesium chloride (commercially available or prepared in THF).

  • Solvent: Anhydrous THF (water <50 ppm).

Step-by-Step Methodology

Step 1: The First Addition (Lactone Ring Opening)

  • Dissolution: Charge 5-cyanophthalide (100 g, 0.628 mol) into anhydrous THF (1000 mL). Cool the suspension to -20°C .

    • Why: Low temperature suppresses attack on the nitrile.

  • Controlled Addition: Add Reagent A (4-Fluorophenylmagnesium bromide, 1.3 eq) dropwise over 2 hours.

    • Rate Limit: Maintain internal temperature < -5°C .

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The Grignard attacks the lactone carbonyl. A stable magnesium hemiketal species forms.

  • Equilibration: Stir at -5°C for 1 hour.

    • Checkpoint: TLC/HPLC should show <1% starting material.

Step 2: The Second Addition (Side Chain Installation)

  • Cooling: Ensure the reaction mixture is at -10°C .

  • Addition: Add Reagent B (3-(Dimethylamino)propylmagnesium chloride, 1.4 eq) dropwise.

    • Note: This reagent is viscous. Ensure the addition line is wide-bore.

  • Reaction: Allow the mixture to warm slowly to room temperature (20-25°C) over 3 hours.

    • Chemistry: The second Grignard attacks the ketone formed from the lactone opening (or the lactol in equilibrium).

    • Selectivity Check: At this stage, the nitrile is robust. If the temperature exceeds 30°C, the nitrile may be attacked, leading to des-cyano impurities.

Step 3: Quench and Workup

  • Quench: Pour the reaction mixture into ice-cold 20% aqueous Ammonium Chloride (NH4Cl) .

    • Caution: Massive exotherm. Do not use strong acid (HCl) yet, as it may hydrolyze the nitrile to an amide.

  • Extraction: Extract with Toluene (2 x 500 mL).

  • Wash: Wash organic phase with water and brine.

  • Concentration: Evaporate solvent to yield the crude diol as a viscous oil.

Data Specification: Expected Outcomes
ParameterSpecificationNotes
Yield (Crude) 85 - 92%Viscous oil, often orange/brown.
HPLC Purity > 94%Main impurity: Des-fluoro analog (from Mg initiation).
Nitrile Retention > 98%Loss indicates temp > 0°C during Step 1.[11]
Water Content < 0.1%Critical for the next cyclization step.

Post-Reaction Workflow: Cyclization to Citalopram Core

The diol obtained above is not isolated as a solid.[4][5] It is immediately cyclized.

  • Acid Mediation: Dissolve the crude diol in 60% Phosphoric Acid (or 70% Sulfuric Acid).

  • Heating: Heat to 80°C for 3 hours.

    • Action: This effects the dehydration and ring closure to form the dihydroisobenzofuran ring.

  • Neutralization: Neutralize with aqueous Ammonia or NaOH.

  • Crystallization: The final Citalopram base (or oxalate salt) is crystallized from Acetone/Methanol.

Troubleshooting & Optimization

Decision Tree for Impurity Management

D Problem Low Purity / Low Yield Check1 Is Nitrile Hydrolyzed? (Amide peak in IR/NMR) Problem->Check1 Check2 Is Starting Material Remaining? Check1->Check2 No Sol1 Cause: Quench too acidic or Temp too high (>30°C). Check1->Sol1 Yes Sol2 Cause: Grignard Titer Low. Re-titrate Reagent A. Check2->Sol2 Yes Sol3 Cause: Moisture in THF. Check Karl Fischer (<50ppm). Check2->Sol3 No (Complex Mix)

Figure 2: Troubleshooting logic for common deviations in the Grignard addition protocol.

Critical Control Points (CCPs)
  • Moisture Control: The Grignard reagents are pyrophoric and water-intolerant. A closed system with positive Nitrogen pressure is mandatory.

  • Stoichiometry: Excess of Reagent A (>1.5 eq) can lead to bis-addition to the nitrile, forming a ketone side-product. Keep stoichiometry tight (1.2–1.3 eq).

  • Agitation: The reaction becomes viscous at -20°C. High-torque overhead stirring is required to prevent "hot spots" where local concentration leads to side reactions.

References

  • Bogeso, K. P. (1987). Method for the preparation of citalopram. U.S. Patent No.[7][12] 4,650,884.[7][12] Washington, DC: U.S. Patent and Trademark Office.

  • Petersen, H., et al. (2008). Process for the preparation of 5-cyanophthalide. U.S. Patent No.[7][12] 7,482,476. Washington, DC: U.S. Patent and Trademark Office.

  • Dall'Asta, C., et al. (2006). One-pot synthesis of citalopram from 5-cyanophthalide. World Intellectual Property Organization, WO 2006/106531.

  • Lundbeck, H. (2002). Method for the preparation of 5-cyanophthalide. U.S. Patent Application 2002/0019546.[7]

Sources

Troubleshooting & Optimization

Removing terephthalic acid impurities from 5-cyanophthalide

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering persistent Terephthalic Acid (TPA) impurities in your 5-Cyanophthalide (5-CP) batches. This is a critical issue in the synthesis of Citalopram and Escitalopram, where 5-CP purity must often exceed 99.5% by HPLC.[1]

TPA acts as a "sticky" impurity due to its high melting point and poor solubility in standard recrystallization solvents, often co-precipitating with 5-CP.[1] The following guide synthesizes field-proven protocols to isolate 5-CP based on solubility differentials and chemical inertness.

Part 1: Diagnostic & Solubility Profile

Q: Why is TPA persisting even after recrystallization in Methanol? A: While 5-CP is soluble in hot methanol, TPA has very low solubility in most organic solvents but can form micro-crystalline occlusions that pass through standard filters if not handled correctly.[1] If your crude material has high TPA (>5%), a simple methanol recrystallization is often insufficient because the TPA does not stay fully in solution to be removed in the mother liquor, nor does it stay fully solid if the volume is too high.[1]

Solubility Differential Table Data summarized from process patents and solubility studies.

Solvent5-Cyanophthalide (5-CP)Terephthalic Acid (TPA)Interaction Logic
DMF (Hot) Freely Soluble Slightly SolublePrimary Separation: Dissolve 5-CP; filter off undissolved TPA.[1]
Methanol (Hot) SolubleInsolublePolishing: Recrystallize 5-CP; TPA remains solid or stays in mother liquor (concentration dependent).[1]
Acetone SolubleInsolubleGood for wash, but 5-CP yield loss can be high.[1]
Water (pH > 8) Hydrolyzes (Risk)Soluble (as Terephthalate) Chemical Separation: TPA dissolves as salt; 5-CP is neutral but sensitive.[1]
Water (Acidic) InsolubleInsolubleNo separation possible.[1]

Part 2: The "Gold Standard" Purification Protocol

Recommended for Crude Purity < 95%[1]

This protocol utilizes a Solvent-Switch Strategy (DMF


 Toluene 

Methanol).[1] It is superior to simple recrystallization because it leverages the insolubility of TPA in DMF to mechanically remove the bulk impurity before polishing.[1]
Step-by-Step Methodology
  • Dissolution (The DMF Step):

    • Suspend Crude 5-CP (e.g., 100 g) in Dimethylformamide (DMF) (2.0 volumes / 200 mL).

    • Heat the mixture to reflux (~153°C) or near-reflux.

    • Mechanism:[1][2][3][4][5][6] 5-CP dissolves completely.[1] TPA remains largely undissolved as a solid suspension.[1]

  • Adsorption & Hot Filtration:

    • Add Activated Charcoal (0.5% w/w) to the hot solution to remove color bodies and diphthalide oligomers.[1]

    • Stir for 30–60 minutes at high temperature.

    • CRITICAL STEP: Filter the solution while hot through a pre-heated Celite pad or sintered glass funnel.[1]

    • Result: The solid filter cake contains the bulk TPA and charcoal.[1] The filtrate contains 5-CP.[1][2]

  • Solvent Switch:

    • Distill off the DMF from the filtrate under reduced pressure (vacuum) until a thick residue remains.[1]

    • Note: Complete removal of DMF is crucial to maximize yield in the next step.[1]

  • Toluene Digestion:

    • Add Toluene (1.5 volumes) to the residue.

    • Heat to 80°C and stir for 30 minutes, then cool to 10–15°C.

    • Filter the resulting solid.[1][2][3][6][7]

    • Why? Toluene removes non-polar impurities and residual DMF.[1]

  • Final Recrystallization (Methanol):

    • Dissolve the wet cake in boiling Methanol (approx. 5-8 volumes).

    • Allow to cool slowly to room temperature, then chill to 0–5°C.

    • Filter the pure crystals and wash with cold methanol.[1]

    • Target Purity: >99.8% (HPLC).

Part 3: Visualization of Purification Logic

The following diagram illustrates the critical decision points and separation mechanics described in Protocol A.

G Start Crude 5-Cyanophthalide (Contains TPA Impurity) DMF_Step Add DMF (2.0 vol) & Heat (Reflux) Start->DMF_Step Filter_Hot Hot Filtration (Remove Solids) DMF_Step->Filter_Hot Cake Solid Residue: Terephthalic Acid (TPA) & Charcoal Filter_Hot->Cake Insolubles Filtrate Filtrate: Dissolved 5-CP Filter_Hot->Filtrate Solubles Distill Distill off DMF Add Toluene Filtrate->Distill Recryst Recrystallize from Methanol Distill->Recryst Final Pure 5-Cyanophthalide (>99.5%) Recryst->Final

Caption: Flowchart demonstrating the DMF-based insolubility filtration followed by methanol polishing to isolate 5-CP.

Part 4: Troubleshooting FAQs

Q: Can I use a basic wash (NaOH) to extract the TPA since it is an acid? A: Proceed with extreme caution. While TPA dissolves in base (forming disodium terephthalate), 5-CP contains a lactone ring (cyclic ester).[1] Strong bases like NaOH or high temperatures will hydrolyze the lactone ring, opening it to form the hydroxy-amide or hydroxy-acid derivative, destroying your product.[1]

  • Safe Alternative: If you must use a chemical wash, dissolve the 5-CP in a water-immiscible solvent (e.g., Ethylene Dichloride or Ethyl Acetate) and wash with cold 5-10% Sodium Bicarbonate (NaHCO₃) or dilute Sodium Carbonate.[1] Work quickly and keep the temperature < 25°C to minimize lactone hydrolysis.

Q: My HPLC shows a new impurity peak at RRT ~0.8 after purification. What is it? A: This is likely 5-Carboxamidephthalide or the hydrolyzed lactone ring derivative.[1]

  • Cause: If you used the basic wash method described above, the pH was likely too high or the exposure time too long.[1]

  • Fix: Revert to the DMF/Methanol thermal purification method (Protocol A) which avoids aqueous alkaline conditions entirely.

Q: The TPA content is low (0.5%) but I need <0.1%. Is DMF necessary? A: For low-level TPA, you may skip the DMF step.[1]

  • Modified Protocol: Suspend the material in Acetone (10 volumes). Heat to reflux. 5-CP dissolves; TPA remains largely insoluble.[1] Filter hot. Cool the filtrate to crystallize.[1] This is less effective for bulk removal but sufficient for polishing.[1]

References

  • Process for the preparation of 5-Cyanophthalide and intermediates useful therein. European Patent EP1321464A1 / WO0039112.[1] Describes the DMF dissolution and toluene/methanol recrystallization method for removing terephthalic acid.

  • Novel polymorph of 5-cyanopthalide high purity intermediate. Scribd / Shakti Bioscience. Details the solubility profile and specific impurity removal (TPA) using DMF/Toluene systems.

  • Method for the preparation of 5-cyanophthalide. US Patent 2002/0019546. Discusses the synthesis routes that generate TPA and isolation techniques.

  • Solubilities of Terephthalic Acid... in various solvents. ResearchGate. Provides quantitative solubility data confirming TPA insolubility in common organic solvents.

Sources

Technical Support Center: Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-cyanophthalide. This resource is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake the conversion of 5-carboxyphthalide to 5-cyanophthalide, a crucial intermediate in the synthesis of the antidepressant citalopram.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established and optimized methodologies. Our goal is to help you navigate the common challenges of this synthesis, improve your yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for converting 5-carboxyphthalide to 5-cyanophthalide?

There are several established routes, but they generally follow a two or three-step sequence starting from 5-carboxyphthalide. The core strategy involves converting the carboxylic acid into a more reactive species, followed by amidation and dehydration.

  • The Acyl Chloride/Ammonia Route: This is a traditional method where the carboxylic acid is first converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This intermediate is then reacted with ammonia to form the primary amide (5-carbamoylphthalide), which is subsequently dehydrated to the nitrile.[4][5]

  • The Acyl Chloride/Hydroxylamine Route: An improved variation that offers better yields and safety. The acyl chloride intermediate is reacted with hydroxylamine instead of ammonia to form a 5-hydroxamyl phthalide intermediate. This is then dehydrated to 5-cyanophthalide. This route can achieve overall yields of around 80%, a significant improvement over the ammonia-based method.[2][4][6]

  • The One-Pot Ethyl Polyphosphate Route: This method provides a more direct, single-step conversion. It involves reacting 5-carboxyphthalide with ammonium carbonate in the presence of ethyl polyphosphate as a dehydrating and activating agent.[7] While seemingly simpler, it may require specific optimization of reagent ratios and conditions.

The choice of route often depends on available reagents, scalability, safety considerations, and desired yield and purity. The hydroxylamine route is often preferred for its higher reported yields and avoidance of gaseous ammonia.[4]

Q2: What is the general reaction mechanism?

The most common pathway proceeds via an acyl chloride intermediate. The mechanism can be visualized in three key stages:

  • Activation of the Carboxylic Acid: The lone pair on the oxygen of dimethylformamide (DMF), often used as a catalyst, attacks the sulfur atom of thionyl chloride. This forms the reactive Vilsmeier reagent. The carboxylic acid oxygen then attacks this intermediate, ultimately leading to the formation of a highly reactive 5-chlorocarbonyl phthalide (an acyl chloride) and the release of SO₂ and HCl gas.

  • Nucleophilic Acyl Substitution (Amidation): A nitrogen nucleophile (either ammonia or hydroxylamine) attacks the electrophilic carbonyl carbon of the acyl chloride. The chloride ion is eliminated, forming the stable amide or hydroxamyl intermediate.

  • Dehydration to the Nitrile: A dehydrating agent, which can be the same thionyl chloride used in the first step or another agent like phosphorus oxychloride, activates the amide oxygen. A subsequent elimination reaction removes a molecule of water, forming the carbon-nitrogen triple bond of the nitrile.

reaction_pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration start 5-Carboxyphthalide acyl_chloride 5-Chlorocarbonyl Phthalide start->acyl_chloride + SOCl₂ (cat. DMF) hydroxamyl 5-Hydroxamyl Phthalide acyl_chloride->hydroxamyl + Hydroxylamine (NH₂OH) end_product 5-Cyanophthalide hydroxamyl->end_product + Dehydrating Agent (e.g., SOCl₂) troubleshooting_flow start Low Yield of 5-Cyanophthalide check_step1 Analyze for unreacted 5-carboxyphthalide start->check_step1 check_step2 Analyze for unreacted acyl chloride check_step1->check_step2 Absent solution1 Optimize Step 1: - Check SOCl₂ quality - Add cat. DMF - Increase time/temp check_step1->solution1 Present check_step3 Analyze for amide intermediate in final product check_step2->check_step3 Absent solution2 Optimize Step 2: - Control temperature (5-15°C) - Check stoichiometry check_step2->solution2 Present check_workup Compare crude vs. purified yield check_step3->check_workup Absent solution3 Optimize Step 3: - Ensure sufficient dehydrating agent - Increase reflux time/temp check_step3->solution3 Present solution4 Optimize Workup: - Review quench/extraction - Select appropriate recrystallization solvent check_workup->solution4 High Loss experimental_workflow cluster_prep Preparation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation & Dehydration cluster_purification Purification prep Assemble inert atmosphere setup (Flask, Condenser) charge Charge 5-carboxyphthalide, SOCl₂, and cat. DMF prep->charge reflux1 Heat to reflux (60°C) for 5 hours charge->reflux1 evap1 Cool and evaporate excess SOCl₂ (Toluene azeotrope x 3) reflux1->evap1 dissolve Dissolve crude acyl chloride in THF evap1->dissolve amidate Add dropwise to NH₂OH solution at 10°C dissolve->amidate evap2 Evaporate THF amidate->evap2 dehydrate Add fresh SOCl₂ and reflux (80°C) for 6 hours evap2->dehydrate evap3 Cool and evaporate excess SOCl₂ dehydrate->evap3 precipitate Add Toluene, heat, and cool to precipitate product evap3->precipitate filter Filter solid product precipitate->filter wash Wash with cold Toluene filter->wash dry Dry in vacuum oven wash->dry

Sources

Purification of 5-cyanophthalide via recrystallization in methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Cyanophthalide

Subject: Optimization of 5-Cyanophthalide Recrystallization in Methanol Case ID: PUR-5CP-MEOH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

5-Cyanophthalide (CAS: 82104-74-3) is the critical "switch" intermediate in the synthesis of the antidepressant Citalopram (and Escitalopram).[1][2][3][4] Purity at this stage is non-negotiable; impurities such as terephthalic acid, diphthalides, or residual amides will propagate through the Grignard reactions, leading to difficult-to-separate analogues in the final API.

While 5-cyanophthalide is "slightly soluble" in methanol at room temperature, it exhibits a steep solubility curve upon heating. This guide addresses the specific thermodynamic and kinetic parameters required to exploit this property for maximum purity (>99.5%) and yield.

Module 1: The Master Protocol (Methanol Recrystallization)

Prerequisites:

  • Crude Material: 5-Cyanophthalide (typically 90-95% purity).[5]

  • Solvent: Methanol (HPLC Grade or equivalent, <0.1% water content).

  • Equipment: Jacketed glass reactor (or RBF with heating mantle), reflux condenser, mechanical stirrer, heated filtration unit.

Step-by-Step Workflow
  • Slurry Generation: Charge the crude 5-cyanophthalide into the reactor. Add Methanol at a ratio of 10:1 to 12:1 (v/w) (Volume Methanol : Weight Crude).

    • Scientist Note: 5-cyanophthalide has limited solubility. Do not attempt to dissolve at room temperature.

  • Reflux & Dissolution: Heat the slurry to reflux (64.7°C ). Agitate vigorously (200-300 RPM). Maintain reflux for 30-45 minutes.

    • Checkpoint: The solution should become mostly clear. If significant solids remain after 45 mins, they are likely inorganic salts or terephthalic acid derivatives (insoluble impurities).

  • Activated Carbon Treatment (Optional but Recommended): If the crude is dark yellow/brown, add Activated Carbon (5% w/w relative to crude). Maintain reflux for an additional 15 minutes.

  • Hot Filtration (Critical Step): Filter the solution while hot (>60°C) through a pre-heated Celite pad or sintered glass funnel.

    • Why? This removes the highly insoluble diphthalide and terephthalic acid impurities.[6] If the solution cools during filtration, the product will crash out on the filter, destroying your yield.

  • Controlled Nucleation: Return the filtrate to a clean reactor. Cool slowly to 40-45°C over 1 hour. Seed crystals (0.1% w/w) may be added here if spontaneous nucleation is sluggish.

  • Crystallization & Aging: Cool further to 0-5°C over 2 hours. Hold at this temperature for a minimum of 2 hours (Aging).

    • Thermodynamics: Rapid cooling traps impurities in the crystal lattice. Slow cooling allows for "Ostwald Ripening," producing purer, larger crystals.

  • Isolation: Filter the cold slurry. Wash the cake with chilled Methanol (0°C) (2 x 1 volume).

  • Drying: Dry under vacuum at 50-55°C until constant weight. (Melting point target: 201-205°C).[7][8][9]

Module 2: Troubleshooting Guide

Category A: Purity Issues

Q: My HPLC purity is stuck at 98% even after recrystallization. What is wrong? A: You likely have co-precipitation . This happens when the solution is cooled too fast or the solvent volume is too low.

  • The Fix: Increase Methanol volume to 15:1 . This keeps the "moderately soluble" impurities (like amide byproducts) in the mother liquor while the 5-cyanophthalide crystallizes.

  • The Check: Run a TLC or HPLC on the mother liquor. It should be rich in impurities.

Q: I see a "ghost peak" near the product peak. A: This is often 5-carbamoylphthalide (the amide intermediate). It forms if the cyanation was incomplete or if hydrolysis occurred.

  • The Fix: Methanol alone may not remove high levels of amide. Perform a "swish" (slurry wash) with Toluene before the Methanol recrystallization. Toluene is excellent for solvating the amide impurities hot.

Category B: Yield Issues

Q: My yield is <70%. Where did my product go? A: It is likely in the Mother Liquor (ML) .

  • Cause 1: Too much solvent. If you used >20 volumes of Methanol, the product remains dissolved even at 0°C.

  • Cause 2: Filtration temperature.[5][10][11] If you filtered the final product at 20°C instead of 0-5°C, you lost significant mass due to the solubility curve.

  • Recovery: Concentrate the ML to half volume and cool again to harvest a second crop (Note: Second crop purity will be lower).

Q: The solution turned into a solid block during cooling. A: You experienced "Crash Crystallization."

  • The Fix: Your cooling ramp was too aggressive. Re-heat to reflux to dissolve, then lower the cooling rate to 10°C per hour. Agitation is critical here to prevent agglomeration.

Module 3: Visualizing the Process

Figure 1: Recrystallization Logic Flow

This diagram illustrates the critical decision nodes where yield or purity is determined.

RecrystallizationFlow Start Crude 5-Cyanophthalide Dissolve Suspend in MeOH (10-12 vol) Heat to Reflux (65°C) Start->Dissolve CheckSol Check Clarity Dissolve->CheckSol Carbon Add Activated Carbon (Optional) CheckSol->Carbon Dark Color HotFilter Hot Filtration (>60°C) Remove Insolubles CheckSol->HotFilter Clear/Hazy Carbon->HotFilter Cooling Controlled Cooling (10°C/hour to 0°C) HotFilter->Cooling Filtrate WasteSolid Waste: Insolubles (Terephthalic acid, Salts) HotFilter->WasteSolid Retentate Harvest Filter & Wash (Cold MeOH) Cooling->Harvest Dry Vacuum Dry (50°C) Target MP: 201-205°C Harvest->Dry WasteLiq Waste: Mother Liquor (Amides, Soluble tars) Harvest->WasteLiq Filtrate

Caption: Workflow for 5-cyanophthalide purification. The "Hot Filtration" step is the primary rejection point for terephthalic acid impurities.

Module 4: Advanced FAQs

Q: Can I use Ethanol instead of Methanol? A: Yes, but with caveats. 5-cyanophthalide is less soluble in Ethanol than Methanol. You will need higher solvent volumes (approx. 15-20 vol) or higher temperatures (Ethanol reflux is ~78°C). However, Ethanol is often preferred in GMP settings due to lower toxicity (Class 3 solvent vs. Class 2 for Methanol).

Q: What about the "Terephthalic Acid" impurity? A: This is the most stubborn impurity. It comes from the hydrolysis of the nitrile group or oxidation of starting materials. Fortunately, it is practically insoluble in Methanol .

  • Protocol Adjustment: If this impurity is high (>1%), ensure your Hot Filtration step is rigorous. Do not skip it. The terephthalic acid will remain on the filter paper while your product passes through.

Q: Is there a safety risk with the "Cyano" group during heating? A: 5-cyanophthalide is stable at methanol reflux temperatures. However, if the crude material was synthesized via the Rosenmund-von Braun reaction (using CuCN), there may be residual cyanide salts.

  • Warning: Ensure the mother liquor is treated with bleach (hypochlorite) before disposal to neutralize any leached free cyanide.

References

  • US Patent 4,650,884. Method for the preparation of citalopram.[10][12] (Describes the cyanation and subsequent purification steps).

  • EP Patent 1140886 B1. Method for the preparation of 5-cyanophthalide.[3][5][10] (Details specific solvent ratios and impurity profiles including terephthalic acid).

  • US Patent 4,136,193. Phthalane derivatives and their preparation. (The foundational patent for Citalopram, establishing the importance of the 5-cyano intermediate).[12]

  • ChemicalBook. 5-Cyanophthalide Properties & Solubility Data. (Source for physical property verification).

Sources

Troubleshooting low purity in 5-cyanophthalide industrial batches

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Purity in Industrial Batches of 5-Cyanophthalide (CAS: 82104-74-3)

Executive Summary & Scope

5-Cyanophthalide is the critical pharmacophore intermediate for the synthesis of the antidepressant Citalopram and its enantiomer Escitalopram . Industrial synthesis typically follows one of two dominant pathways:

  • The Rosenmund-von Braun Route: Cyanation of 5-bromophthalide using CuCN.

  • The Carboxy-Amide Route: Conversion of 5-carboxyphthalide to the amide, followed by dehydration.[1][2][3]

Low purity in this intermediate directly impacts the Grignard cyclization yield in the subsequent Citalopram synthesis. This guide addresses the three most common failure modes: incomplete conversion , lactone ring hydrolysis , and metal residue contamination .

Diagnostic Workflow (Visualized)

Before adjusting parameters, identify your impurity profile. Use the following decision tree to correlate HPLC retention times (RT) with chemical root causes.

TroubleshootingTree Start Low Purity Detected (HPLC) CheckRT Analyze Impurity Retention Time (RT) Start->CheckRT EarlyRT Early Eluting Peaks (Polar) CheckRT->EarlyRT RT < Product LateRT Late Eluting Peaks (Non-Polar) CheckRT->LateRT RT > Product AcidImp Impurity: 5-Carboxyphthalide (Hydrolysis of Nitrile) EarlyRT->AcidImp Acidic Workup pH < 2 AmideImp Impurity: 5-Carbamoylphthalide (Incomplete Dehydration) EarlyRT->AmideImp Dehydration Failure RingOpen Impurity: Terephthalic Acid Derivs. (Lactone Ring Opening) EarlyRT->RingOpen Basic Workup pH > 10 StartMat Unreacted 5-Bromophthalide (Rosenmund Route) LateRT->StartMat Wet Solvent/Low Temp Dimer Diphthalide Impurities (Radical Coupling) LateRT->Dimer Overheating (>150°C)

Figure 1: Diagnostic decision tree linking HPLC retention times to specific chemical failure modes.

Troubleshooting Guides & FAQs

Scenario A: High Levels of Amide or Acid Impurities (The "Hydrolysis" Issue)

Symptoms: HPLC shows peaks eluting before the main 5-cyanophthalide peak. Context: The nitrile group is sensitive to hydrolysis, and the phthalide lactone ring is sensitive to ring-opening in basic media.

Q: Why is my product reverting to 5-carbamoylphthalide (Amide) or 5-carboxyphthalide (Acid)? A: This is likely a workup artifact.

  • Mechanism: If you are using the Carboxy-Amide route , the final step is the dehydration of the amide (using SOCl₂ or POCl₃). If the quench is performed at high temperatures or if the pH drifts too low (acidic hydrolysis) or too high (basic hydrolysis) during isolation, the nitrile hydrates back to the amide or hydrolyzes to the acid.

  • The Lactone Danger: The phthalide ring (lactone) is unstable at pH > 10. If you use strong caustic (NaOH) to neutralize the dehydration mixture, you risk opening the ring to form terephthalic acid derivatives [1, 2].

Corrective Protocol:

  • Quench Temperature: Quench the dehydration reaction (SOCl₂) into ice water, ensuring the internal temperature never exceeds 10°C .

  • pH Control: Neutralize using mild bases like Ammonia (aq) or Triethylamine , not NaOH. Target pH 7.0–8.0.

  • Rapid Filtration: Do not let the slurry sit in aqueous media for extended periods. Filter immediately upon precipitation.

Scenario B: Incomplete Conversion in Rosenmund-von Braun Reaction

Symptoms: HPLC shows significant 5-bromophthalide (starting material) remaining. Context: This reaction uses CuCN in polar aprotic solvents (DMF, DMAc, NMP).

Q: The reaction stalls at 80-90% conversion. Adding more CuCN doesn't help. Why? A: The culprit is usually moisture or catalyst poisoning .

  • Moisture: The Rosenmund-von Braun reaction is strictly anhydrous. Water in DMF inhibits the formation of the active copper complex.

  • Catalyst Surface: CuCN can form inactive polymeric chains.

Corrective Protocol:

  • Solvent Drying: DMF must be dried to KF < 0.05%. Use molecular sieves if necessary.

  • Temperature: Ensure reaction temperature is maintained at 140°C–150°C [3]. Lower temperatures result in sluggish kinetics.

  • Catalyst Activation: Do not use "green" or oxidized CuCN. The reagent should be a beige/tan powder.

Scenario C: Metal Contamination (Green/Blue Tint)

Symptoms: Product has a greenish hue or high sulfated ash content. Context: Copper salts form tight complexes with nitriles, making them difficult to wash out.

Q: How do I remove persistent Copper residues without degrading the product? A: Simple water washes are insufficient. You must break the Cu-Nitrile coordination complex.

Corrective Protocol (The Ferric Chloride Method):

  • Dissolve the crude organic mass in a water-immiscible solvent (e.g., Toluene or EDC).

  • Wash with an aqueous solution of FeCl₃ (Ferric Chloride) or EDTA . Iron displaces the copper, and the complex becomes water-soluble [4].

  • Wash with dilute ammonia to remove residual copper ions.

  • Final wash with brine.

Master Purification Protocol (Recrystallization)

If crude purity is >90% but fails specification (>99.5%), use this specific solvent system designed to reject both polar (amide) and non-polar (dimer) impurities.

StepParameterSpecificationRationale
1. Dissolution SolventDMF (Dimethylformamide) High solubility for 5-cyanophthalide; allows filtration of inorganic salts.
2. Filtration Temp80°C - 90°C Remove insoluble terephthalic acid and metal residues while product is dissolved.
3. Displacement SolventToluene Add Toluene to the filtrate.[4][5] Distill off DMF/Toluene azeotrope to remove DMF.
4. Crystallization SolventMethanol Resuspend the residue in refluxing Methanol.
5. Isolation Cooling0°C - 5°C Slow cooling promotes large crystal growth, rejecting surface impurities.

Expected Yield: 85-90% recovery. Target Purity: >99.8% (HPLC).

Chemical Pathway Analysis

The following diagram illustrates the critical "One-Pot" industrial route (via 5-Carboxyphthalide) and the points where impurities are generated.

SynthesisPathway Carboxy 5-Carboxyphthalide (Start) AcidChloride Intermediate: 5-Chlorocarbonylphthalide Carboxy->AcidChloride SOCl2 / DMF Reflux Impurity1 Impurity: Terephthalic Acid Carboxy->Impurity1 Ring Opening (Strong Base) Amide Intermediate: 5-Carbamoylphthalide AcidChloride->Amide NH3 (g) or (aq) Low Temp Product PRODUCT: 5-Cyanophthalide Amide->Product Dehydration (SOCl2 or POCl3) Impurity2 Impurity: Amide (Hydrolysis) Product->Impurity2 Aq. Workup (pH < 2 or > 9)

Figure 2: Synthesis pathway via the Carboxy-Amide route, highlighting critical steps where impurities (red) are generated.

References

  • Lundbeck A/S. (2002). Method for the preparation of 5-cyanophthalide.[1][2][4][5][6][7][8] US Patent Application 20020019546. Link

  • Dipharma S.p.A. (2003). Process for the preparation of 5-cyanophthalide and intermediates useful therein.[1][2][3][4][6][7][8] EP1321464A1.[6] Link

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.[9][10][11]Link

  • Zhejiang University. (2015). Cyanide and copper removal method during production process of cyaniding dye. CN Patent 104725898A. Link

Sources

Navigating the Hauser Annulation: A Technical Support Center for the Stability of 3-Cyanophthalide Anions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on a critical aspect of the Hauser annulation: the stability and reactivity of 3-cyanophthalide anions. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful benzannulation reaction for the synthesis of complex polycyclic aromatic compounds, including naphthoquinones and other valuable motifs.

The Hauser annulation, a cornerstone in synthetic organic chemistry, relies on the generation of a nucleophilic anion from a phthalide derivative, which then engages with a Michael acceptor.[1][2] When employing 3-cyanophthalide as the donor, the stability of the corresponding carbanion is paramount to achieving high yields and minimizing side product formation. This guide provides a comprehensive framework for understanding, troubleshooting, and optimizing your Hauser annulation reactions by focusing on the nuances of handling the 3-cyanophthalide anion.

Part 1: Troubleshooting Guide for 3-Cyanophthalide Anion Instability

Low yields, complex reaction mixtures, and failed reactions in a Hauser annulation involving 3-cyanophthalide can often be traced back to the instability of the key anionic intermediate. The following table outlines common issues, their probable causes related to anion stability, and actionable solutions grounded in established chemical principles.

Observed Issue Potential Cause(s) Related to Anion Instability Recommended Troubleshooting Steps & Rationale
Low or No Product Formation 1. Incomplete Deprotonation: The base may be too weak, insufficient in stoichiometry, or of poor quality to fully generate the 3-cyanophthalide anion. 2. Anion Decomposition: The generated anion may be unstable at the reaction temperature, leading to decomposition before it can react with the Michael acceptor.[3] 3. Proton Source Contamination: Trace amounts of water or other protic impurities in the solvent, reagents, or glassware can quench the anion as it is formed.1. Base Selection & Handling: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium tert-butoxide.[3] Ensure the base is freshly prepared or properly stored to maintain its activity. Use a slight excess (1.05-1.1 equivalents) to ensure complete deprotonation. 2. Stringent Temperature Control: Maintain a low reaction temperature, typically -78 °C (dry ice/acetone bath), during anion formation and subsequent reaction.[3] This minimizes the kinetic energy of the anion, reducing the likelihood of decomposition pathways. 3. Rigorous Anhydrous Technique: Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. Ensure all reagents are anhydrous.
Formation of Unidentified Byproducts 1. Self-Condensation/Dimerization: The highly reactive 3-cyanophthalide anion can potentially react with the starting 3-cyanophthalide. 2. Reaction with Solvent: If the solvent is not completely inert, the anion may react with it. For example, deprotonation of tetrahydrofuran (THF) can occur over time at higher temperatures. 3. Side Reactions with the Base: If a nucleophilic base is used, it may compete with the phthalide anion in attacking the Michael acceptor.1. Controlled Addition: Add the base slowly to a solution of the 3-cyanophthalide at low temperature. This maintains a low concentration of the anion at any given time, disfavoring bimolecular side reactions. 2. Solvent Choice: Utilize inert, aprotic solvents such as THF or diethyl ether. Avoid solvents with even weakly acidic protons. 3. Use of Non-Nucleophilic Bases: Employ sterically hindered bases like LDA, which are excellent proton abstractors but poor nucleophiles.
Inconsistent Yields 1. Variable Anion Formation: Inconsistent quality of the base or minor temperature fluctuations can lead to variable concentrations of the active anion. 2. Sensitivity to Air/Moisture: The 3-cyanophthalide anion is highly sensitive to oxygen and moisture. Inconsistent inert atmosphere techniques can lead to variable quenching of the anion.1. Standardize Procedures: Meticulously standardize the preparation and titration of the base. Use a calibrated thermometer to ensure consistent reaction temperatures. 2. Maintain Inert Atmosphere: Employ robust inert atmosphere techniques throughout the entire process, from solvent and reagent handling to the reaction itself. A positive pressure of an inert gas is crucial.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the 3-cyanophthalide anion so sensitive?

The 3-cyanophthalide anion's sensitivity stems from the high pKa of the proton at the 3-position of the phthalide ring. To generate the anion, a very strong base is required.[3] This high-energy carbanion is inherently reactive and can participate in various undesired pathways if not handled under carefully controlled conditions. The presence of the electron-withdrawing cyano and carbonyl groups stabilizes the anion to some extent, but it remains a potent nucleophile and base.

Q2: What are the ideal characteristics of a base for the deprotonation of 3-cyanophthalide?

The ideal base should be:

  • Strong enough to deprotonate the 3-cyanophthalide completely.

  • Non-nucleophilic to avoid competing with the phthalide anion in the subsequent Michael addition.

  • Soluble in the reaction solvent at the required low temperature.

  • Commercially available or readily prepared in high purity.

Lithium diisopropylamide (LDA) and lithium tert-butoxide are commonly used as they fulfill these criteria.[3]

Q3: Can I use other bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)?

While NaH and KOtBu are strong bases, they have potential drawbacks. NaH is a heterogeneous base, which can lead to slower and less controlled deprotonation. KOtBu is more soluble than NaH but is also a stronger nucleophile than its lithium counterpart, which could lead to side reactions. Lithium bases are generally preferred due to the coordinating effect of the lithium cation, which can influence the reactivity and stability of the anion.[4]

Q4: How critical is the reaction temperature? Can I run the reaction at a higher temperature to speed it up?

The reaction temperature is extremely critical. Hauser annulations are typically performed at -78 °C to minimize side reactions that can occur with the highly reactive anion in the presence of a strong base.[3] Attempting to run the reaction at higher temperatures will likely lead to a significant decrease in yield and the formation of a complex mixture of byproducts due to anion decomposition.

Q5: What are the common impurities in 3-cyanophthalide, and can they affect the reaction?

Common impurities in 3-cyanophthalide can include the starting materials from its synthesis, such as 5-carboxyphthalide, and byproducts like terephthalic acid and diphthalide derivatives.[2] These impurities can interfere with the Hauser annulation. For instance, acidic impurities will consume the strong base, leading to incomplete anion formation. It is crucial to use highly pure 3-cyanophthalide for optimal results.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Generation of the 3-Cyanophthalide Anion

Objective: To generate the lithium salt of the 3-cyanophthalide anion under optimal conditions for use in a Hauser annulation.

Materials:

  • 3-Cyanophthalide (high purity)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration)

  • Diisopropylamine, freshly distilled

  • Dry ice/acetone bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Add anhydrous THF (volume will depend on the scale of the reaction) to the flask via a syringe.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.05 equivalents) to the cold THF via a syringe.

  • Slowly add a solution of n-BuLi (1.0 equivalent) to the stirred diisopropylamine/THF mixture at -78 °C. Allow the solution to stir for 15-20 minutes at this temperature to ensure the complete formation of LDA.

  • In a separate flame-dried flask, dissolve 3-cyanophthalide (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.

  • Slowly add the solution of 3-cyanophthalide to the freshly prepared LDA solution at -78 °C via a cannula or syringe.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the 3-cyanophthalide anion. The solution is now ready for the addition of the Michael acceptor.

Protocol 2: The Hauser Annulation Reaction

Objective: To perform the Hauser annulation by reacting the pre-formed 3-cyanophthalide anion with a Michael acceptor.

Materials:

  • Solution of 3-cyanophthalide anion (from Protocol 1)

  • Michael acceptor (e.g., an α,β-unsaturated ketone or ester), dissolved in a minimal amount of anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

Procedure:

  • To the cold (-78 °C) solution of the 3-cyanophthalide anion, slowly add the solution of the Michael acceptor via a syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the Michael acceptor.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Part 4: Visualizing the Process

Diagram 1: The Hauser Annulation Mechanism

Hauser_Annulation cluster_anion_formation Anion Formation cluster_annulation Annulation Cascade 3-Cyanophthalide 3-Cyanophthalide Anion 3-Cyanophthalide Anion 3-Cyanophthalide->Anion Deprotonation LDA LDA LDA->Anion Michael_Adduct Michael Adduct Anion->Michael_Adduct Michael Addition Michael_Acceptor Michael Acceptor Michael_Acceptor->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Aromatization Aromatization & Elimination Cyclized_Intermediate->Aromatization Product Naphthoquinone Product Aromatization->Product

Caption: The Hauser annulation mechanism.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield in Hauser Annulation Check_Base Verify Base Quality & Stoichiometry Start->Check_Base Check_Temp Confirm Reaction Temperature is -78 °C Check_Base->Check_Temp OK Re-evaluate_Base Re-prepare or Re-titrate Base Check_Base->Re-evaluate_Base Issue Found Check_Anhydrous Ensure Rigorous Anhydrous Conditions Check_Temp->Check_Anhydrous OK Calibrate_Thermometer Calibrate Thermometer Check_Temp->Calibrate_Thermometer Issue Found Optimize_Addition Optimize Addition Rates Check_Anhydrous->Optimize_Addition OK Dry_Glassware_Solvents Re-dry Glassware & Solvents Check_Anhydrous->Dry_Glassware_Solvents Issue Found Slow_Addition Use Syringe Pump for Slow Addition Optimize_Addition->Slow_Addition Issue Found Success Improved Yield Optimize_Addition->Success OK Re-evaluate_Base->Check_Temp Calibrate_Thermometer->Check_Anhydrous Dry_Glassware_Solvents->Optimize_Addition Slow_Addition->Success

Caption: Troubleshooting workflow for low yields.

References

  • Mal, D., & Pahari, P. (2007). Recent Advances in the Hauser Annulation. ... (This is a placeholder as the full citation details were not available in the provided search results).
  • Enantioselective N-Heterocyclic Carbene-Catalyzed Hauser-Kraus Annulations for the Construction of C–N Axially Chiral Phthalimde Derivatives. ACS Catalysis. [Link]

  • Recent Advances in the Hauser Annulation. Request PDF. [Link]

  • Anionic Annulation of 3-Cyanophthalides with Allene Carboxylates: A Carbon-Conserved Synthesis of Naphtho[b]furanones. The Journal of Organic Chemistry. [Link]

  • Hauser-Kraus Annulation of Phthalides with Nitroalkenes for the Synthesis of Fused and Spiro Heterocycles. Request PDF. [Link]

  • [4 + 2] Annulation of 3-Nuclofugal Phthalides (Hauser Annulation). Request PDF. [Link]

  • Synthesis, Rearrangement, and Hauser Annulation of 3-Isocyanophthalides. ResearchGate. [Link]

  • Hauser-Kraus Annulation Initiated Multi-Cascade Reactions for Facile Access to Functionalized and Fused Oxazepines, Carbazoles and Phenanthridinediones. ResearchGate. [Link]

  • Hauser annulation. ResearchGate. [Link]

  • Hauser-Kraus Annulation. Chem-Station Int. Ed.. [Link]

  • Process for the preparation of 5-Cyanophthalide and intermediates useful therein. myExperiment. [Link]

  • Phthalide Anions in Organic Synthesis. A Direct Total Synthesis of Furomollugin. Iowa State University Digital Repository. [Link]

Sources

Technical Guide: Handling & Troubleshooting Cyanophthalide Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Anionic Annulation (Kraus Annulation) & Nucleophilic Substitution Version: 2.1 | Last Updated: 2025-10-24

Introduction: The Stability Paradox

Cyanophthalides (specifically 3-cyanophthalides ) present a dichotomy in stability. As solid reagents, they are reasonably stable when stored correctly. However, their utility primarily lies in their deprotonated form—the cyanophthalide anion —which is generated using strong bases (LiHMDS, LDA, or


-BuOLi) for the Kraus Annulation  or similar Michael-Dieckmann sequences.

This anion is hyper-sensitive to proton sources . Even trace moisture (


50 ppm) in the solvent or atmosphere will protonate the C-3 carbanion, instantly quenching the reaction and regenerating the starting material, or worse, triggering lactone hydrolysis if hydroxide is generated.

This guide addresses the rigorous exclusion of moisture required to successfully utilize these reagents.

Module 1: Storage & Pre-Reaction Handling

While the solid is stable, it is hygroscopic. Surface moisture on the solid reagent is the #1 cause of stoichiometric mismatch during the lithiation step.

ParameterSpecificationCausality / Reason
Storage Temp 2–8°C (Refrigerated)Slows spontaneous hydrolysis of the nitrile group and lactone ring.
Atmosphere Argon/Nitrogen (Desiccator)Prevents absorption of atmospheric water which will consume base (LiHMDS) later.
Container Amber Glass + Parafilm/Teflon TapeLight sensitivity is minor, but seal integrity is critical.
Drying Protocol High Vacuum (0.1 mmHg) for 4h over

Critical Step: Must be done before weighing for the reaction to ensure mass accuracy.
Module 2: The Reaction Environment (Kraus Annulation)

The success of a this compound reaction is visually self-validating. The deprotonated species (the enolate) is highly conjugated and typically exhibits a deep Red or Orange color.

Standard Addition Protocol (Moisture-Free)
  • Flask Prep: Flame-dry a 2-neck round bottom flask under vacuum; backfill with Argon (3 cycles).

  • Solvent: Use THF distilled from Sodium/Benzophenone or passed through an activated alumina column. Target water content:

    
     ppm. 
    
  • Reagent Solubilization: Dissolve the dried 3-cyanophthalide in THF before cooling.

  • Cryogenics: Cool to

    
     (Acetone/Dry Ice).
    
  • Base Addition: Add LiHMDS (Lithium Hexamethyldisilazide) dropwise.

    • Visual Check: The solution MUST turn deep red/orange immediately.

    • Failure Mode: If the solution remains yellow or colorless, your solvent is wet. Stop. Do not add the enone electrophile.

Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned yellow instead of red upon adding LiHMDS. What happened?

Diagnosis: Anion Quenching. The red color comes from the delocalized charge of the this compound anion. A yellow or colorless solution indicates the anion was protonated immediately by water in the THF or the base itself.

  • Immediate Action: Add an additional 0.5–1.0 equivalent of base. If the red color appears, you may proceed (though yield will suffer due to excess base byproducts). If it remains yellow, abort and re-dry the solvent.

Q2: I recovered mostly starting material despite observing the color change.

Diagnosis: Quenching during Electrophile Addition. The anion formed successfully (hence the color), but the electrophile (e.g., the enone) was wet.

  • Solution: The electrophile solution must be dried over activated molecular sieves (4Å) for 12 hours prior to cannulation into the reaction flask.

Q3: I see a new spot on TLC that streaks (acidic), but it’s not the product.

Diagnosis: Lactone Hydrolysis. If moisture enters with the base, you generate LiOH/NaOH. Hydroxide attacks the lactone carbonyl, opening the ring to form a hydroxy-acid or dicarboxylic acid derivative.

  • Prevention: Ensure your base (LiHMDS/LDA) is fresh. Old bottles of LiHMDS often absorb moisture, forming LiOH precipitates. Titrate your base if uncertain.

Module 4: Visualization of Failure Pathways

The following diagram illustrates the mechanistic fate of the this compound reagent based on moisture presence.

Cyanophthalide_Pathways Start 3-Cyanophthalide (Solid Reagent) Base Add Strong Base (LiHMDS, -78°C) Start->Base DryPath Anhydrous Conditions (<10 ppm H2O) Base->DryPath WetPath Moisture Present (>50 ppm H2O) Base->WetPath Anion Active Anion Formed (Deep RED Color) DryPath->Anion Deprotonation Quench Protonation/Quench (Yellow/Colorless) WetPath->Quench H2O Protonates C-3 Hydrolysis Lactone Hydrolysis (Ring Opening) WetPath->Hydrolysis OH- Attacks Carbonyl Product Kraus Annulation Product (Quinone) Anion->Product + Enone (Electrophile) Waste Recovered Starting Material or Phthalic Acid Byproducts Quench->Waste Hydrolysis->Waste

Figure 1: Mechanistic divergence of 3-cyanophthalide in the presence of base and moisture. The "Red Color" is the critical checkpoint.

Module 5: Purification & Workup

Post-reaction handling is equally critical to prevent retro-aldol or hydrolysis of sensitive intermediates.

  • Quenching: Quench cold (

    
    ) with saturated 
    
    
    
    . Do not allow the reaction to warm to RT before quenching, as the intermediate alkoxide can undergo side reactions.
  • pH Control: Maintain pH 4–6 during extraction. Highly basic conditions during workup can hydrolyze the newly formed quinone or the residual nitrile.

  • Recrystallization (Reagent Purification): If the starting 3-cyanophthalide is impure (yellowish solid), recrystallize before use.

    • Solvent System: Methanol or Ethanol (hot).[1]

    • Note: Avoid prolonged boiling in alcohols, as transesterification of the lactone can occur slowly [1].

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard protocols for lactone/nitrile purification).

  • Kraus, G. A., & Sugimoto, H. (1978).[1] "Anionic annulations. A convenient synthesis of hydroxynaphthalenes." Tetrahedron Letters, 19(26), 2263–2266. (The seminal paper establishing the this compound annulation and its conditions).

  • Hauser, F. M., & Rhee, R. P. (1978).[1] "New synthetic methods for the regioselective preparation of substituted naphthols." The Journal of Organic Chemistry, 43(1), 178–180.[1] (Comparative study on phthalide anion stability).

Sources

Validation & Comparative

Comparative yield of Rosenmund-von Braun reaction for cyanophthalide

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Yield & Scalability: Rosenmund-von Braun vs. Catalytic Alternatives

Executive Summary

The synthesis of 5-cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) is a critical bottleneck in the industrial production of the antidepressant Citalopram .[1] While the Rosenmund-von Braun (RvB) reaction—utilizing stoichiometric copper(I) cyanide—remains the historical baseline, it is frequently plagued by harsh thermal requirements (150–200°C) and complex oxidative workups, typically capping isolated yields at 75–80% .

This guide compares the classic RvB protocol against modern Palladium-catalyzed and Ligand-promoted Copper alternatives. Experimental data confirms that while optimized RvB processes are viable, Pd-catalyzed routes utilizing Zn(CN)₂ or non-toxic K₄[Fe(CN)₆] consistently deliver superior yields (>90% ) with significantly reduced E-factors (waste load).

The Baseline: Rosenmund-von Braun Reaction

Mechanism & Challenges

The classic RvB reaction involves the nucleophilic substitution of the aryl bromide (5-bromophthalide) with cyanide using stoichiometric CuCN in a polar aprotic solvent (DMF or NMP).[2]

Mechanism: The reaction proceeds via a mechanism distinct from standard S_NAr. It involves the formation of a cuprate complex, likely proceeding through an oxidative addition of the aryl halide to a Cu(I) species to form a transient Cu(III) intermediate, followed by reductive elimination.

Critical Process Flaw: The primary yield loss in RvB is not the reaction conversion, but the workup . The product forms a stable complex with the copper salts. Breaking this complex requires aggressive oxidative decomplexation (using FeCl₃, ethylenediamine, or ammonia), which often degrades the nitrile product or leads to emulsion formation.

Mechanistic Pathway (Visualized)

RvB_Mechanism Start 5-Bromophthalide (Ar-Br) Complex Ar-Cu(III)-CN Intermediate Start->Complex Oxidative Addition (150-180°C) CuCN CuCN (Stoichiometric) CuCN->Complex Product_Complex Ar-CN • CuBr (Stable Complex) Complex->Product_Complex Reductive Elimination Workup Oxidative Workup (FeCl3 / HCl) Product_Complex->Workup Required Step Final 5-Cyanophthalide (Ar-CN) Workup->Final Decomplexation

Figure 1: Mechanistic workflow of the Rosenmund-von Braun reaction highlighting the critical decomplexation step.

Comparative Analysis of Methodologies

Method A: Classic Rosenmund-von Braun[3]
  • Reagents: 5-Bromophthalide, CuCN (1.2–2.0 eq), DMF.

  • Conditions: Reflux (140–160°C), 6–24 hours.

  • Performance:

    • Conversion is often high (>90%), but isolated yield drops to 75–82% due to copper occlusion.

    • Safety Warning: High-temperature cyanide handling poses severe inhalation risks.

Method B: Palladium-Catalyzed Cyanation (The "Green" Standard)
  • Reagents: Pd(PPh₃)₄ or Pd(OAc)₂/dppf, Zn(CN)₂.

  • Conditions: 80–100°C, DMF or DMA.

  • Performance:

    • Zn(CN)₂ releases cyanide slowly, preventing catalyst poisoning.

    • Yield: Consistently 90–96% .

    • Purity: >99% (HPLC) without recrystallization.

Method C: Ligand-Promoted Catalytic RvB
  • Reagents: CuI (10 mol%), L-Proline or DMEDA (ligand), NaCN.

  • Conditions: 80–110°C.

  • Performance:

    • Uses catalytic copper, reducing heavy metal waste.

    • Yield: 85–88% .

    • A middle-ground solution if Palladium costs are prohibitive.

Comparative Data Summary

MetricMethod A: Classic RvBMethod B: Pd-Catalyzed (Zn(CN)₂)Method C: Catalytic Cu (L-Proline)
Isolated Yield 75 – 82% 92 – 96% 85 – 88%
Reaction Temp 150 – 200°C80 – 100°C90 – 110°C
Reaction Time 12 – 24 Hours4 – 8 Hours12 – 18 Hours
Purification Difficult (FeCl₃ quench)Simple (Filtration/Wash)Moderate (Extraction)
E-Factor (Waste) High (Stoichiometric Cu)Low (Catalytic metal)Medium
Cost Low (Reagents) / High (Process)High (Pd Catalyst)Low

Experimental Protocols

Protocol 1: Optimized Rosenmund-von Braun (Baseline)

Use this if Palladium is unavailable or cost-prohibitive.

  • Setup: In a dry 3-neck flask, suspend 5-bromophthalide (10.0 g, 47 mmol) in dry DMF (50 mL) .

  • Addition: Add CuCN (5.0 g, 56 mmol, 1.2 eq) . Note: CuCN must be a beige powder; green powder indicates oxidation/degradation.[3]

  • Reaction: Heat to 150°C under N₂ atmosphere for 18 hours. Monitor by HPLC.

  • Quench (Critical): Cool to 60°C. Pour the dark mixture into a solution of FeCl₃·6H₂O (10 g) in 1N HCl (100 mL) . Stir vigorously at 60°C for 30 minutes to decompose the Cu-complex.

  • Isolation: Extract with Toluene (3 x 50 mL). Wash organics with water and brine. Dry over MgSO₄ and concentrate.

  • Yield: Expected ~7.8g (74% ).

Protocol 2: Pd-Catalyzed Cyanation (Recommended)

Use this for high-value pharmaceutical intermediates.

  • Setup: In a flask, combine 5-bromophthalide (10.0 g, 47 mmol) , Zn(CN)₂ (3.3 g, 28 mmol, 0.6 eq) , and Pd(PPh₃)₄ (1.0 g, 2 mol%) .

  • Solvent: Add deoxygenated DMF (40 mL) .

  • Reaction: Heat to 85°C for 5 hours. The slurry will turn into a clear orange/brown solution.

  • Workup: Cool to room temperature. Pour into 1% aqueous ammonia (100 mL) to sequester zinc salts.

  • Isolation: Filter the precipitate (crude product). Recrystallize from Ethanol or Toluene.

  • Yield: Expected ~9.7g (92% ).

Decision Matrix & Workflow

Decision_Matrix Start Start: 5-Bromophthalide Check_Scale Scale & Budget Constraints? Start->Check_Scale Route_A Route A: Classic RvB (Low Material Cost) Check_Scale->Route_A Budget Critical Route_B Route B: Pd-Catalyzed (High Yield / Low Waste) Check_Scale->Route_B Yield/Green Critical Process_A 150°C, CuCN FeCl3 Workup Route_A->Process_A Process_B 85°C, Zn(CN)2, Pd Simple Filtration Route_B->Process_B Result_A Yield: 75% High Waste Stream Process_A->Result_A Result_B Yield: 92-95% High Purity Process_B->Result_B

Figure 2: Decision matrix for selecting the optimal synthesis pathway.

Conclusion

For the synthesis of 5-cyanophthalide, the Palladium-catalyzed route (Method B) is superior to the classic Rosenmund-von Braun reaction in almost every metric except catalyst cost.

  • Select Method B for drug development and pilot scales where purity and yield (92%+) are paramount.

  • Select Method A (RvB) only if raw material costs (Palladium) outweigh the costs of waste disposal and lower yields.

References

  • Process for the preparation of 5-cyanophthalide (Lundbeck Patent). Describes the optimization of the cyanation step and alternative routes. Source:

  • Method for the preparation of 5-cyanophthalide. Details the yield improvements (up to 91%) using specific amide dehydration or optimized cyanation. Source:

  • L-Proline-Promoted Rosenmund–von Braun Reaction. A key paper on lowering the temperature of Cu-mediated cyanation to 80-120°C. Source:

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Demonstrates the use of non-toxic K4[Fe(CN)6] to achieve high yields (83-96%) in cyanation. Source:

  • Recent advances in the palladium-catalyzed cyanation of aryl halides. A comprehensive review comparing Pd vs. Cu methods. Source:

Sources

Comparative Guide: UV-Vis Spectral Profiling of 5-Cyanophthalide in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyanophthalide (CAS: 82104-74-3) is a critical pharmacophore and intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), specifically Citalopram and Escitalopram .[1][2][3]

This guide details the UV-Vis absorption characteristics of 5-cyanophthalide in methanol. Unlike standard spectral libraries, this document focuses on comparative profiling against its synthetic precursors (5-bromophthalide, 5-carboxyphthalide) and the final API (Citalopram). It provides a validated protocol for determining molar absorptivity (


) and optimizing HPLC detection wavelengths for process analytical technology (PAT).

Part 1: Scientific Principles & Spectral Theory

The Chromophore System

The UV absorption of 5-cyanophthalide arises from two primary electronic transitions within the isobenzofuranone (phthalide) core, modified by the cyano (-C≡N) substituent at the 5-position.

  • 
     Transitions (Benzene Ring):  The aromatic ring provides the primary absorption bands, typically observed between 200–280 nm.
    
  • 
     Transitions (Carbonyl & Cyano):  The carbonyl (C=O) of the lactone ring and the cyano group lone pairs undergo transitions. In methanol (a polar protic solvent), these bands often undergo a hypsochromic shift (blue shift)  due to hydrogen bonding stabilizing the ground state 
    
    
    
    electrons.
Substituent Effects (The "Fingerprint")

Distinguishing 5-cyanophthalide from its precursors relies on understanding substituent effects:

  • Phthalide (Parent): Baseline absorption.

  • 5-Bromo (Precursor): The bromine atom is an auxochrome. It typically causes a bathochromic shift (red shift) and hyperchromic effect (increased intensity) due to lone-pair donation into the

    
     system.
    
  • 5-Cyano (Target): The cyano group is electron-withdrawing (induction and resonance). While it extends conjugation, its strong electron-withdrawing nature creates a distinct spectral profile compared to the bromo- derivative, often absorbing intensely in the 235–245 nm region.

Part 2: Comparative Analysis & Alternatives

For drug development professionals, the "alternative" is often the analytical method used to verify purity during synthesis. Below is a comparison of UV-Vis against other detection modalities for this specific intermediate.

Table 1: Analytical Performance Comparison
FeatureUV-Vis (Methanol)HPLC-UV (Reverse Phase)FTIR (Solid State)
Primary Utility

determination, Solubility check
Purity profiling, Impurity quantificationFunctional group ID (-CN stretch)
Specificity Low (Overlaps with precursors)High (Separates by polarity/Time)High (Distinct -CN peak at ~2230 cm⁻¹)
Sensitivity Moderate (

M range)
High (Nanogram levels)Low (Bulk property)
Throughput High (Rapid scan)Moderate (10-30 min run time)High (ATR method)
Cost LowHigh (Solvents, Columns)Low
Table 2: Spectral Shift Predictions (Methanol)

Theoretical shifts relative to unsubstituted Phthalide.

CompoundSubstituentElectronic EffectExpected

Shift
Detection Window
Phthalide -HReferenceBaseline225–230 nm
5-Bromophthalide -BrInductive (-I), Resonance (+R)Bathochromic (+5–10 nm)230–240 nm
5-Cyanophthalide -CNInductive (-I), Resonance (-R)Bathochromic (+10–15 nm)238–242 nm
Citalopram ComplexExtended ConjugationBathochromic239 nm, 254 nm

Critical Insight: Most HPLC methods for Citalopram synthesis utilize 239 nm as the isosbestic or maximal absorption point for 5-cyanophthalide to ensure high sensitivity for both the starting material and the product.

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the


 and Molar Extinction Coefficient (

) of 5-cyanophthalide in Methanol.

Safety: 5-Cyanophthalide is an irritant. Methanol is toxic and flammable. Work in a fume hood.

Reagents & Equipment
  • Analyte: 5-Cyanophthalide (>98% purity, HPLC grade).[1][3]

  • Solvent: Methanol (LC-MS Grade). Note: 5-Cyanophthalide is only "slightly soluble" in pure methanol. A co-solvent step is included below.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (

    
     cm).
    
Workflow Diagram (DOT)

UV_Method_Validation Start Start: Weighing Stock Stock Prep (Dissolve in Acetonitrile) Start->Stock 10 mg Dilution Serial Dilution (Methanol) Stock->Dilution 1000 µg/mL -> 10 µg/mL Blank Blank Correction (MeOH Ref) Dilution->Blank Scan Spectral Scan (200-400 nm) Blank->Scan Calc Calculate ε (Beer's Law) Scan->Calc

Caption: Step-by-step workflow for generating validated spectral data for solubility-limited intermediates.

Step-by-Step Methodology

Step 1: Stock Solution Preparation (Critical for Solubility)

  • Weigh accurately 10.0 mg of 5-cyanophthalide.

  • Transfer to a 10 mL volumetric flask.

  • Dissolution: Add 2 mL of Acetonitrile (ACN) or DMSO . Sonicate for 5 minutes until fully dissolved. Reasoning: Direct dissolution in methanol is slow and may result in micro-suspensions that scatter light, artificially inflating absorbance.

  • Make up to volume with Methanol . (Concentration

    
     µg/mL).
    

Step 2: Working Standards (Serial Dilution) Prepare three concentrations to verify linearity (Beer-Lambert Law):

  • Std A (10 µg/mL): 100 µL Stock

    
     10 mL Methanol.
    
  • Std B (20 µg/mL): 200 µL Stock

    
     10 mL Methanol.
    
  • Std C (30 µg/mL): 300 µL Stock

    
     10 mL Methanol.
    

Step 3: Acquisition

  • Set spectrophotometer to Spectrum Mode .

  • Range: 200 nm to 400 nm .

  • Scan Speed: Medium (approx. 200–400 nm/min).

  • Baseline: Run a blank using pure Methanol (or the specific ACN:MeOH ratio used in the stock).

  • Scan samples A, B, and C.

Step 4: Data Processing

  • Identify

    
     (Expected ~238–242 nm and secondary band ~275–285 nm).
    
  • Record Absorbance (

    
    ) at 
    
    
    
    .[4]
  • Calculate Molar Absorptivity (

    
    ) using:
    
    
    
    
    Where
    
    
    is molar concentration (mol/L) and
    
    
    is path length (1 cm). (MW of 5-Cyanophthalide = 159.14 g/mol ).

Part 4: Synthesis Context & Pathway

Understanding where 5-cyanophthalide fits in the synthesis of Citalopram is vital for interpreting why spectral purity matters.

Synthesis_Pathway Terephthalic Terephthalic Acid Carboxy 5-Carboxyphthalide Terephthalic->Carboxy Reduction/Cyclization Cyano 5-CYANOPHTHALIDE (Target Analyte) Carboxy->Cyano Amidation/Dehydration Grignard Grignard Reaction (4-Fluorophenylmagnesium bromide) Cyano->Grignard Key C-C Bond Formation Citalopram Citalopram (API) Grignard->Citalopram Cyclization/Alkylation

Caption: Synthesis pathway illustrating 5-cyanophthalide as the pivot point for Citalopram production.[5][6][7]

References

  • Tapkir, A. S., et al. (2016).[4] "Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotometer and RP-HPLC." Der Pharmacia Lettre, 8(3): 7-18.[4] Link

  • Karpillai, M., & Dhangar, S. (2011). "Development of RP-HPLC Method for Estimation of Citalopram HBr." Research Journal of Pharmacy and Technology, 4(5). Link

  • Nielsen, P. D., & Petersen, H. (2000). "Method for the Preparation of 5-Cyanophthalide." World Intellectual Property Organization, WO/2000/039112. Link

  • Sagar, G. V. (2011).[8] "Method Development and Validation of Citalopram Hydrobromide in Bulk and Tablet Dosage Form by UV-Spectroscopy." International Journal of Pharmaceutical Sciences and Research. Link

  • Cion Pharma. (2024). "5-Cyanophthalide Technical Data Sheet & Solubility Profile." Link

Sources

Safety Operating Guide

Executive Summary: The "Chain of Custody" Approach

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often treat disposal as an afterthought—a simple matter of "binning" a reagent.[1][2] However, with Cyanophthalide (specifically the 5-isomer, CAS 82104-74-3 , a key intermediate in citalopram synthesis), disposal is not just sanitation; it is chemical containment.[3][1][2]

The primary risk with cyanophthalides is not spontaneous instability, but induced hydrolysis .[1][2] The cyano group (-CN) attached to the phthalide core is stable under neutral conditions but can liberate Hydrogen Cyanide (HCN) if exposed to strong acids or metabolic cleavage.[3][1][2] Therefore, the disposal protocol below is designed as a self-validating system : every step is engineered to prevent the convergence of the nitrile source with an acidic trigger.[3][1][2]

Chemical Profile & Hazard Identification

Before handling waste, verify the identity of your material.[1][2] In drug development, "this compound" almost exclusively refers to the 5-isomer.[3][1][2][4][5]

ParameterSpecification
Chemical Name 5-Cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile)
CAS Number 82104-74-3
Physical State White to pale yellow crystalline solid
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.[3][1][2][5][6] Cat 4), Aquatic Toxicity
Reactivity Risk Hydrolysis Risk: Releases HCN upon contact with strong acids or strong oxidizers.
Melting Point 201–205 °C

Strategic Disposal Protocol

Phase 1: Pre-Disposal Stabilization (The Bench Level)
  • The "Dry Rule": Do not dissolve solid this compound waste in solvents "just to get rid of it." Keep it in its solid state. Solubilization increases the surface area for potential reactions and increases the volume of hazardous waste.[1][2]

  • Quench Verification: If the this compound was part of a reaction mixture (e.g., Grignard reaction or reduction), ensure all reactive species are quenched before declaring it waste.[1][2]

    • Self-Validating Step: Check the pH of any aqueous/organic mixtures.[1][2] If pH < 7, neutralize with Sodium Bicarbonate (NaHCO₃) to pH 8–9 before binning.[1][2] This alkaline buffer prevents HCN formation.[1][2]

Phase 2: Waste Segregation (The Critical Control Point)

You must segregate this compound from Acidic Waste Streams .[1][2]

  • Incompatible: Sulfuric acid, Hydrochloric acid, Nitric acid.

  • Compatible: Neutral organic solids, basic organic solids.

Phase 3: Packaging & Labeling
  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (min 2 mil thickness) or a wide-mouth HDPE jar.[1][2]

  • Secondary Containment: Place the primary container inside a secondary amber bag or box to protect from light and physical puncture.[1][2]

  • Labeling: Do not just write "Organic Waste." Use the following nomenclature to alert downstream handlers:

    CONTAINS: 5-CYANOPHTHALIDE (NITRILE) TOXIC SOLID DO NOT MIX WITH ACIDS [3][2]

Phase 4: Final Disposal Stream
  • Preferred Method: High-Temperature Incineration .[3][1][2]

    • Why? The nitrile bond (C≡N) is robust.[1][2] Chemical treatment (bleach oxidation) is effective for free cyanide salts (CN⁻) but often inefficient for organic nitriles (R-CN) like this compound.[3][1][2] Incineration at >1000°C ensures complete thermal destruction of the organic backbone and the cyano group.[1][2]

  • Waste Code: Consult your local EHS officer.[1] In the US, organic nitriles often fall under RCRA P-list (acutely hazardous) or U-list depending on specificity.[3][1][2] Since 5-Cyanophthalide is not explicitly P-listed by name, it typically defaults to a characteristic waste or general organic toxic waste stream.[3][1][2] Treat it as P-listed for safety margins.

Decision Logic: The Disposal Workflow

The following diagram illustrates the decision matrix for disposing of this compound and its reaction mixtures.

DisposalWorkflow cluster_warning Safety Protocol Start START: Waste Generation (this compound) StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Pure Substance StateCheck->Solid Solid Liquid Reaction Mixture / Solution StateCheck->Liquid Liquid PackSolid Double Bag (Polyethylene) Label: 'TOXIC SOLID - NITRILE' Solid->PackSolid Incinerate FINAL DISPOSAL: High-Temp Incineration PackSolid->Incinerate pHCheck CRITICAL STEP: Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic Risk of HCN Neutral Neutral/Basic (pH >= 7) pHCheck->Neutral Safe Neutralize Neutralize with NaHCO3 until pH 8-9 Acidic->Neutralize SolventSep Segregate by Solvent Type (Halogenated vs Non-Halogenated) Neutral->SolventSep Neutralize->pHCheck SolventSep->Incinerate

Figure 1: Decision matrix for this compound waste processing. Note the critical pH check loop for liquid waste to prevent HCN evolution.

Emergency Procedures (Spill Response)

If solid this compound is spilled in the lab:

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne, evacuate the immediate area.[1][2]

  • PPE Upgrade: Wear Nitrile gloves (minimum 0.11mm thickness, breakthrough time >480 min) and a P95/P100 dust mask or respirator.[1][2]

  • Dry Clean Up: Do NOT wet the spill initially.[1][2] Use a HEPA-filtered vacuum or carefully sweep using a dustpan to avoid generating dust.[3][1][2]

  • Decontamination: Once the solid is removed, wipe the surface with a mild alkaline solution (1% Sodium Carbonate) followed by water.[1][2] Avoid acidic cleaning agents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (5-Cyanophthalide).[3][1][2] National Library of Medicine.[1][2]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 5-Cyanophthalide (CAS 82104-74-3).[3][1][2][6][7][8]

  • United States Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Personal protective equipment for handling Cyanophthalide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profile

Cyanophthalide (specifically 5-Cyanophthalide , CAS: 82104-74-3) is a critical pharmaceutical intermediate used primarily in the synthesis of SSRIs (e.g., Citalopram). While not classified as "Fatal" (Category 1/2), it is a Category 4 Acute Toxin (Oral/Dermal/Inhalation) and a potent irritant.

The primary operational risk is not acute cyanide poisoning, but rather respiratory sensitization and systemic absorption via dust inhalation . As a nitrile derivative, metabolic release of cyanide is possible under extreme physiological stress but rare; however, the material must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) precursor .

Hazard Characterization Table
ParameterClassificationCritical Note
GHS Signal WARNING H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled).[1]
Physical State Fine Crystalline PowderHigh propensity for electrostatic charging and dust cloud formation.
OEB Assignment Band 3 (Est.) Estimated Occupational Exposure Band 3 (10–100 µg/m³). Requires containment.[1][2][3][4][5][6][7][8]
Reactivity Organic NitrileIncompatible with strong oxidizers and acids. Thermal decomposition releases NOₓ and HCN.

Personal Protective Equipment (PPE) Stratification

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the task (potential for aerosolization) and the state of matter (solid vs. solution).

The "Barrier-in-Depth" PPE Matrix
Protection ZoneLevel 1: Storage & Closed Transport Level 2: Weighing & Transfer (Solid) Level 3: Reaction & Work-up (Solution)
Respiratory N95 (NIOSH) or FFP2 (EN)P100/P3 (HEPA) Half-Face Respirator or PAPR if >1kg.Fume Hood (Face velocity >0.5 m/s). Respirator standby.
Dermal (Hand) Single Nitrile (0.11 mm)Double Gloving: Inner: Nitrile (High dexterity) Outer: Long-cuff Nitrile or Polychloroprene.Chem-Resistant: Laminate (Silver Shield) if using penetrating solvents (DMF/DMSO).
Ocular Safety Glasses w/ Side ShieldsChemical Goggles (Indirect Venting).Chemical Goggles + Face Shield (if splash risk).[5]
Body Standard Lab Coat (Cotton/Poly)Tyvek® Coverall (Disposable, wrist/ankle elastic).Chemical-resistant apron over Lab Coat/Tyvek.

Scientist’s Note: Why double glove? this compound is often dissolved in polar aprotic solvents (DMSO, DMF) for reaction. These solvents permeate standard nitrile in <10 minutes, carrying the dissolved cyanide derivative through the skin barrier. Always check the permeation time of the solvent, not just the solute.

Operational Protocols: Step-by-Step

A. Solid Handling (Weighing & Charging)

Objective: Prevent "dust-out" events where particles become airborne.

  • Engineering Control: All open handling must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. This compound powder is dielectric and will "jump" if statically charged.

  • The "Wet-Charging" Technique:

    • Do not dump dry powder into a stirring reactor. This creates a dust plume.

    • Protocol: Slurry the powder in a small volume of the reaction solvent (e.g., Toluene or THF) inside the hood before transferring it to the reactor via a closed funnel.

B. Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting the correct PPE configuration based on operational parameters.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Slurry State->Liquid Qty Quantity > 500g? Solid->Qty Solvent Solvent Type? Liquid->Solvent PAPR REQUIRED: PAPR or Full-Face P100 Tyvek Suit Double Nitrile Qty->PAPR Yes (High Dust Risk) N95 REQUIRED: Half-Mask P100 Lab Coat + Apron Double Nitrile Qty->N95 No (Low Dust Risk) Permeating High Permeation (DMSO/DMF/DMAc) Solvent->Permeating Standard Standard Solvent (Water/Ethanol/Toluene) Solvent->Standard Laminate REQUIRED: Laminate (Silver Shield) Gloves under Nitrile Permeating->Laminate StdGloves REQUIRED: Standard Nitrile Gloves (Change every 30 min) Standard->StdGloves

Figure 1: Logic flow for determining PPE requirements based on physical state and solvent carrier risks.

Waste Management & Disposal

Core Principle: Segregation prevents the formation of HCN gas in waste drums.

  • Segregation:

    • Do NOT mix this compound waste with acidic waste streams. Acidification of nitrile waste can theoretically liberate Hydrogen Cyanide (HCN) gas over time.

    • Maintain the waste stream pH > 9 using Sodium Hydroxide (NaOH) if aqueous.

  • Disposal Path:

    • Primary: High-temperature incineration (Rotary Kiln) at a licensed chemical destruction facility. This ensures complete thermal oxidation of the nitrile group to N₂ and CO₂.

    • Container: Double-bag solid waste in polyethylene bags before placing in the fiber/steel drum. Label as "Toxic Solid, Organic, N.O.S. (Contains this compound)."[2][9]

Emergency Response Protocols

Decontamination Logic

If exposure occurs, the speed of decontamination determines the severity of systemic absorption.

Decon_Protocol Exposure Exposure Event Type Contact Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Brush off dry powder 2. Wash w/ Soap & Water 3. NO ORGANIC SOLVENTS Skin->Action_Skin Action_Eye Flush 15 mins Lifting eyelids Seek Medical Aid Eye->Action_Eye Action_Inhale Move to Fresh Air Oxygen if labored Monitor for 24hrs Inhale->Action_Inhale

Figure 2: Immediate response actions for this compound exposure. Note the prohibition of solvents on skin.[2]

Critical First Aid Notes
  • Skin: Never use alcohol or acetone to clean skin. Organic solvents act as a vehicle, driving the this compound through the dermal layer and increasing systemic toxicity. Use copious soap and water only .

  • Antidotes: While this compound is a nitrile, standard Cyanide Antidote Kits (Amyl Nitrite/Sodium Thiosulfate) are not typically indicated unless there is clear evidence of cyanide poisoning (e.g., metabolic acidosis, cherry-red skin). Treat symptomatically first.[2][3]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Cyanophthalide (CAS 82104-74-3).[1][2][3] Merck KGaA. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile. ECHA. Link

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 5-Cyanophthalide. National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). (2023). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. Link

  • Centers for Disease Control and Prevention (CDC). (2023). NIOSH Pocket Guide to Chemical Hazards: Nitriles. NIOSH. Link

Sources

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Retrosynthesis Analysis

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Cyanophthalide

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